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Tert-butyl methyl(3-(methylamino)propyl)carbamate Documentation Hub

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  • Product: Tert-butyl methyl(3-(methylamino)propyl)carbamate
  • CAS: 123183-72-2

Core Science & Biosynthesis

Foundational

Literature review on N-Boc-N,N'-dimethyl-1,3-propanediamine derivatives

An In-depth Technical Guide to N-Boc-N,N'-dimethyl-1,3-propanediamine Derivatives: Synthesis, Properties, and Applications Foreword for the Researcher In the landscape of modern synthetic chemistry and drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-Boc-N,N'-dimethyl-1,3-propanediamine Derivatives: Synthesis, Properties, and Applications

Foreword for the Researcher

In the landscape of modern synthetic chemistry and drug development, the strategic manipulation of bifunctional molecules is paramount to the construction of complex molecular architectures with tailored properties. Among these, diamines serve as critical building blocks, and their selective functionalization is a key challenge. This guide focuses on a specific, yet versatile scaffold: N-Boc-N,N'-dimethyl-1,3-propanediamine and its derivatives. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms of N,N'-dimethyl-1,3-propanediamine unlocks a wealth of synthetic possibilities, allowing for the sequential and controlled elaboration of the molecule. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and potential applications of this valuable synthetic intermediate and its derivatives, grounded in established chemical principles.

The Core Moiety: N,N'-Dimethyl-1,3-propanediamine

N,N'-Dimethyl-1,3-propanediamine (CAS 111-33-1) is an aliphatic diamine featuring two secondary amine groups.[1] Its structure, characterized by a flexible three-carbon spacer and two nucleophilic nitrogen atoms, makes it a valuable precursor in various chemical transformations.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the parent diamine is essential before delving into its derivatization.

PropertyValueSource(s)
Molecular Formula C₅H₁₄N₂[1][]
Molecular Weight 102.18 g/mol []
Appearance Colorless to pale yellow liquid[1]
Boiling Point 145 °C[][3]
Density 0.817 g/mL at 25 °C[3]
Refractive Index n20/D 1.438[]
Solubility Miscible in water and various organic solvents[1][3]

The presence of two secondary amine groups imparts basic and nucleophilic characteristics to the molecule, allowing it to participate in a range of chemical reactions, including acylation and alkylation.[1]

The Strategic Advantage of Mono-Boc Protection

In the synthesis of complex molecules, it is often necessary to differentiate between two similar functional groups. The use of a tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly for amines.[4][5] The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[4][6]

By selectively protecting one of the secondary amine groups of N,N'-dimethyl-1,3-propanediamine, we generate a versatile intermediate, N-Boc-N,N'-dimethyl-1,3-propanediamine. This mono-protected diamine allows for the selective functionalization of the remaining free secondary amine, enabling the synthesis of unsymmetrical derivatives.[7]

Synthesis of N-Boc-N,N'-dimethyl-1,3-propanediamine

Experimental Protocol: Synthesis of N-Boc-N,N'-dimethyl-1,3-propanediamine

Materials:

  • N,N'-Dimethyl-1,3-propanediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N,N'-dimethyl-1,3-propanediamine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in anhydrous dichloromethane to the cooled diamine solution over a period of 30-60 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-Boc-N,N'-dimethyl-1,3-propanediamine can be purified by column chromatography on silica gel to afford the pure product.

Causality Behind Experimental Choices:

  • Stoichiometry: Using a 1:1 molar ratio of the diamine to Boc₂O favors the formation of the mono-protected product. An excess of the diamine can also be used to minimize the formation of the di-protected by-product.

  • Solvent: Dichloromethane is a suitable solvent as it is relatively non-polar and unreactive towards the reagents.

  • Temperature: Starting the reaction at 0 °C helps to control the initial exothermicity of the reaction.

  • Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, by-products, and any acidic or basic impurities.

Derivatization of N-Boc-N,N'-dimethyl-1,3-propanediamine

The free secondary amine of N-Boc-N,N'-dimethyl-1,3-propanediamine is a nucleophilic handle that can be functionalized in a variety of ways. This allows for the introduction of diverse structural motifs, leading to a wide range of derivatives with potentially interesting biological or material properties.

Acylation Reactions

The free amine can be readily acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine. This reaction leads to the formation of amide derivatives.

Acylation_Reaction N-Boc-N,N'-dimethyl-1,3-propanediamine N-Boc-N,N'-dimethyl-1,3-propanediamine Amide_Derivative N-Boc-N'-(acyl)-N,N'-dimethyl-1,3-propanediamine N-Boc-N,N'-dimethyl-1,3-propanediamine->Amide_Derivative Acyl_Chloride R-COCl Acyl_Chloride->Amide_Derivative Base Base (e.g., Et3N) Base->Amide_Derivative caption Acylation of N-Boc-N,N'-dimethyl-1,3-propanediamine.

Caption: Acylation of N-Boc-N,N'-dimethyl-1,3-propanediamine.

Alkylation Reactions

The secondary amine can also undergo nucleophilic substitution with alkyl halides to introduce alkyl groups. The choice of the alkylating agent allows for the incorporation of a wide variety of substituents.

Reductive Amination

Reductive amination with aldehydes or ketones provides a powerful method for the synthesis of more complex secondary and tertiary amine derivatives. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride.

Deprotection and Further Functionalization

Once the desired functionalization of the free amine has been achieved, the Boc group can be readily removed under mild acidic conditions to reveal the second secondary amine.[5] A common method for Boc deprotection involves treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrogen chloride (HCl) in an organic solvent.[5]

Deprotection_Workflow Functionalized_Intermediate N-Boc-N'-(R)-N,N'-dimethyl-1,3-propanediamine Deprotected_Diamine Unsymmetrical Diamine Derivative Functionalized_Intermediate->Deprotected_Diamine Acid Acid (e.g., TFA or HCl) Acid->Deprotected_Diamine caption Boc Deprotection to Yield Unsymmetrical Diamines.

Caption: Boc Deprotection to Yield Unsymmetrical Diamines.

The newly deprotected amine can then be subjected to a second round of functionalization, allowing for the synthesis of highly complex and unsymmetrical diamine derivatives.

Applications of N-Boc-N,N'-dimethyl-1,3-propanediamine Derivatives

The derivatives of N-Boc-N,N'-dimethyl-1,3-propanediamine are expected to find applications in several areas of research and development, drawing parallels from the utility of similar diamine scaffolds.

Drug Discovery and Medicinal Chemistry

Unsymmetrical diamines are prevalent structural motifs in a wide range of biologically active molecules. The ability to introduce different substituents at either end of the propanediamine backbone allows for the fine-tuning of pharmacological properties such as receptor binding, solubility, and metabolic stability. For instance, polyamine analogues are known to play a crucial role in cell proliferation and have been targeted in cancer therapy.[9] The N-Boc-N,N'-dimethyl-1,3-propanediamine scaffold provides a versatile platform for the synthesis of novel polyamine analogues.[9]

Materials Science

Diamines are essential monomers in the synthesis of polyamides, which are a class of high-performance polymers with excellent thermal and mechanical properties.[10][11][12][13] The use of unsymmetrical diamine derivatives can lead to polyamides with novel properties. While traditional polyamide synthesis often involves harsh conditions, newer, more environmentally benign methods are being developed.[10][12][13]

Conclusion

N-Boc-N,N'-dimethyl-1,3-propanediamine is a valuable and versatile synthetic intermediate that provides a gateway to a wide array of unsymmetrical diamine derivatives. The strategic use of the Boc protecting group allows for the selective and controlled functionalization of the diamine scaffold, enabling the synthesis of complex molecules with tailored properties. The protocols and principles outlined in this guide are intended to empower researchers in their efforts to design and synthesize novel compounds for applications in drug discovery, materials science, and beyond.

References

  • [No author given]. (n.d.). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3.
  • [No author given]. (n.d.). what are the chemical properties of N,N-Dimethyl-1,3-propanediamine - Benchchem.
  • [No author given]. (n.d.). CAS 111-33-1: N,N′-Dimethyl-1,3-propanediamine - CymitQuimica.
  • Gnanaprakasam, B., Balaraman, E., Gunanathan, C., & Milstein, D. (2012). Synthesis of polyamides from diols and diamines with liberation of H 2. Journal of Polymer Science, Part A: Polymer Chemistry, 50(9), 1755-1765. [Link]

  • [No author given]. (n.d.). N-Boc-1,3-propanediamine synthesis - ChemicalBook.
  • [No author given]. (n.d.). Application Notes and Protocols for Polyamide Synthesis Using 3,8-Diamino-6-phenylphenanthridine - Benchchem.
  • [No author given]. (n.d.). Synthesis of polyamides from diols and diamines with liberation of H2 - ResearchGate.
  • [No author given]. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC.
  • [No author given]. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC.
  • [No author given]. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • [No author given]. (n.d.). N,N′-Dimethyl-1,3-propanediamine - Wikipedia.
  • [No author given]. (2026). BOC Protection and Deprotection - J&K Scientific LLC.
  • [No author given]. (n.d.). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin - SciSpace.
  • [No author given]. (n.d.). Boc-Protected Amino Groups - Organic Chemistry Portal.
  • [No author given]. (n.d.). 1,3-Propanediamine, N,N-dimethyl- - the NIST WebBook.
  • [No author given]. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions.
  • [No author given]. (n.d.). A Technical Guide to N-Boc-1,3-diaminopropane and its Role in Drug Discovery - Benchchem.
  • [No author given]. (n.d.). N,N -Dimethyl-1,3-propanediamine 97 111-33-1 - Sigma-Aldrich.
  • [No author given]. (n.d.). CAS 111-33-1 (N,N'-Dimethyl-1,3-propanediamine) - BOC Sciences.
  • [No author given]. (2026). N,N'-Dimethyl-1,3-propanediamine - Safety Data Sheet - ChemicalBook.
  • [No author given]. (n.d.). N-Boc-1,3-propanediamine = 97.0 GC/NT 75178-96-0 - Sigma-Aldrich.
  • [No author given]. (n.d.). Synthesis of Unsymmetrical Diamines Using N-Boc-ethylenediamine Derivatives: A Technical Guide - Benchchem.
  • [No author given]. (2026). N,N'-Dimethyl-1,3-propanediamine | 111-33-1 - ChemicalBook.

Sources

Exploratory

Properties of Tert-butyl methyl(3-(methylamino)propyl)carbamate as a chemical intermediate

An In-depth Technical Guide to the Properties and Applications of Differentially Protected Methylaminopropylamine Intermediates Abstract In the landscape of modern drug discovery and complex molecule synthesis, the strat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Properties and Applications of Differentially Protected Methylaminopropylamine Intermediates

Abstract

In the landscape of modern drug discovery and complex molecule synthesis, the strategic use of bifunctional building blocks is paramount. Among these, differentially protected diamines serve as critical linkers and scaffolds. This technical guide provides a comprehensive analysis of a key class of such intermediates, often ambiguously referred to as tert-butyl methyl(3-(methylamino)propyl)carbamate. We will elucidate the distinct properties, synthesis, and applications of its two primary isomers: tert-butyl N-[3-(methylamino)propyl]carbamate (where the Boc group protects the primary amine) and tert-butyl N-(3-aminopropyl)-N-methylcarbamate (where the Boc group protects the secondary amine). This paper will offer field-proven insights into their respective reactivities, detailed experimental protocols, and guidance on their strategic application in pharmaceutical development, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: Navigating Isomeric Ambiguity for Synthetic Advantage

The name "tert-butyl methyl(3-(methylamino)propyl)carbamate" lacks precise IUPAC definition and can refer to two structurally distinct, yet functionally related, chemical intermediates. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group dictates the available reactive site, a critical distinction for any synthetic chemist.

  • Isomer A: tert-Butyl N-[3-(methylamino)propyl]carbamate (CAS: 442514-22-9). In this isomer, the Boc group protects the primary amine of N-methyl-1,3-propanediamine, leaving the secondary methylamino group available for nucleophilic attack. This is often the desired intermediate when subsequent reactions require the specific reactivity of a secondary amine.

  • Isomer B: tert-Butyl N-(3-aminopropyl)-N-methylcarbamate (CAS: 150349-36-3). Here, the Boc group and a methyl group are on the same nitrogen, leaving a terminal primary amine as the reactive handle. This isomer is selected when a less sterically hindered primary amine is required for subsequent coupling reactions.

The choice between these isomers is a deliberate one, driven by the synthetic strategy, desired reactivity, and the architecture of the final target molecule. This guide will treat both, providing the necessary data to select the appropriate building block.

Physicochemical and Spectroscopic Properties

The physical and spectral properties of these intermediates are crucial for their identification, handling, and quality control. While both are typically liquids or low-melting solids soluble in organic solvents, their spectral data are distinct.[1]

Comparative Data Table
PropertyIsomer A: tert-Butyl N-[3-(methylamino)propyl]carbamate Isomer B: tert-Butyl N-(3-aminopropyl)-N-methylcarbamate Reference(s)
IUPAC Name tert-butyl N-[3-(methylamino)propyl]carbamatetert-butyl N-(3-aminopropyl)-N-methylcarbamate[2][3]
CAS Number 442514-22-9150349-36-3[2][3]
Molecular Formula C₉H₂₀N₂O₂C₉H₂₀N₂O₂[4][5]
Molecular Weight 188.27 g/mol 188.27 g/mol [2][5]
Appearance Liquid or Solid or Semi-solidColorless to pale yellow liquid[6]
Boiling Point 280.3°C at 760 mmHgNot available[7]
Topological Polar Surface Area 50.4 Ų32.3 Ų[3][7]
¹H NMR (CDCl₃, δ ppm) Predicted: ~1.45 (s, 9H, C(CH₃)₃), ~2.45 (s, 3H, N-CH₃), ~2.65 (t, 2H, N-CH₂), ~3.15 (q, 2H, N-CH₂), ~1.70 (m, 2H, -CH₂-CH₂-CH₂-), ~5.0 (br s, 1H, NH)1.46 (s, 9H, C(CH₃)₃), 2.83 (s, 3H, N-CH₃), 2.69 (t, 2H, N-CH₂), 3.29 (br, 2H, CH₂-NH₂), 1.64 (m, 2H, -CH₂-CH₂-CH₂-), 1.38 (br s, 2H, NH₂)[5][8][9]
¹³C NMR (CDCl₃, δ ppm) Predicted: ~156.1, ~79.1, ~49.0, ~38.0, ~36.0, ~29.5, ~28.4Predicted: ~156.0, ~80.0, ~48.0, ~40.0, ~34.0, ~30.0, ~28.5[9]

Note: Predicted NMR data is based on established chemical shift values for similar Boc-protected diamines. Actual values may vary slightly.[8]

Synthesis and Purification: A Tale of Two Strategies

The synthesis of these isomers relies on the principles of selective amine protection, a cornerstone of modern organic synthesis.[10] The choice of starting material and reaction conditions directly determines which isomer is formed.

Synthesis of Isomer A: tert-Butyl N-[3-(methylamino)propyl]carbamate

The most direct route involves the selective mono-Boc protection of N-methyl-1,3-propanediamine. The key to achieving mono-protection is to use the diamine in large excess relative to the Boc-anhydride, which statistically favors the reaction of only one amine functionality per Boc₂O molecule.[6]

Caption: Synthetic workflow for Isomer A.

Experimental Protocol: Synthesis of tert-Butyl N-[3-(methylamino)propyl]carbamate (Isomer A)

  • Setup: To a stirred solution of N-methyl-1,3-propanediamine (5 eq.) in dichloromethane (DCM) in a flask cooled to 0 °C, add a solution of di-tert-butyl dicarbonate (1 eq.) in DCM dropwise over 1 hour.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Take up the residue in water and extract with ethyl acetate (3x). The excess diamine will largely remain in the aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure product.

The causality behind using excess diamine is statistical. With a large excess of nucleophile (the diamine), any given molecule of the electrophile (Boc₂O) is far more likely to react with a completely unreacted diamine molecule than with a mono-protected one, thus minimizing the formation of the di-Boc protected byproduct.[6]

Synthesis of Isomer B: tert-Butyl N-(3-aminopropyl)-N-methylcarbamate

This isomer is prepared by first protecting the secondary amine of N-methyl-1,3-propanediamine. The slightly greater basicity and steric accessibility of the primary amine can make selective protection challenging. A common strategy involves reacting N-methyl-1,3-propanediamine with Boc-anhydride under carefully controlled conditions.

Caption: Synthetic workflow for Isomer B.

Experimental Protocol: Synthesis of tert-Butyl N-(3-aminopropyl)-N-methylcarbamate (Isomer B) [5]

  • Setup: Dissolve N-methyl-1,3-propanediamine (1 eq.) in methanol (MeOH) and cool to -10 °C.

  • Reaction: Slowly add di-tert-butyl dicarbonate (1.3 eq.). Allow the mixture to stir and warm to room temperature for 30 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Alkalize the residue with 10% aqueous sodium hydroxide (NaOH) solution.

  • Extraction & Purification: Extract the aqueous solution with DCM (3x). Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), concentrate, and purify the residue by silica gel column chromatography (eluent: DCM/MeOH/Ammonia = 100:9:1) to afford the pure product.[5]

Reactivity and Applications in Drug Development

The utility of these isomers stems from the orthogonal nature of the Boc-protected amine and the free amine. The Boc group is stable to a wide range of nucleophilic and basic conditions but is easily cleaved with acid (e.g., trifluoroacetic acid or HCl), liberating the free amine.[11][12] This allows for selective functionalization.

The Nucleophilic Handle: Gateway to Complexity

The free amine (secondary in Isomer A, primary in Isomer B) serves as a potent nucleophile for a variety of transformations that are fundamental to building larger molecules:[6]

  • Acylation: Reaction with acyl chlorides or activated esters to form amides.

  • Alkylation: Reaction with alkyl halides to introduce new substituents.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form more complex amines.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.[6]

  • Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.

These reactions are the building blocks for creating linkers used in various therapeutic modalities. For instance, these intermediates are valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where they can form part of the linker connecting a target-binding warhead to an E3 ligase ligand.[13]

Caption: Reactivity profile of the free amine.

Role as a Linker in Advanced Therapeutics

The 1,3-diaminopropane scaffold, provided by these intermediates, is a common structural motif in biologically active compounds, including polyamine analogues investigated for applications in cancer research.[6] Their bifunctional nature allows them to act as versatile linkers, connecting different pharmacophores with a defined spatial orientation and length, which is critical for optimizing drug-target interactions.

Safety, Handling, and Stability

As with all amine-containing compounds, proper handling is essential.

  • Safety: These compounds are typically classified with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[6] Handling should be performed in a well-ventilated fume hood.

  • Storage and Stability: Boc-protected amines are generally stable but should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place (2-8°C is recommended) to prevent degradation from atmospheric moisture and CO₂.[11] The Boc group is labile to acid, so storage in acidic conditions must be avoided.[11]

Conclusion

Tert-butyl N-[3-(methylamino)propyl]carbamate and tert-butyl N-(3-aminopropyl)-N-methylcarbamate are not interchangeable but are rather complementary tools in the arsenal of the synthetic chemist. Their value lies in the predictable and selective reactivity afforded by the strategic placement of the Boc protecting group. By understanding their distinct properties, synthesis, and reactivity profiles, researchers in drug development and materials science can leverage these intermediates to construct complex molecular architectures with precision and efficiency. The detailed protocols and comparative data within this guide serve as a practical resource to facilitate their effective application in the laboratory.

References

  • PubChem. (n.d.). tert-butyl N-(3-(methylamino)propyl)carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Rsc.org. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Synthonix. (n.d.). tert-Butyl (3-(methylamino)propyl)carbamate - [M36692]. Retrieved from [Link]

  • SpectraBase. (n.d.). tert-Butyl N-(3-aminopropyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Kuujia.com. (2024, August 30). Cas no 442514-22-9 (tert-butyl N-[3-(methylamino)propyl]carbamate). Retrieved from [Link]

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Foundational

Applications of Methyl-Substituted Propyl Carbamates in Medicinal Chemistry: A Technical Whitepaper

Executive Summary Methyl-substituted propyl carbamates represent a foundational class of neuroactive small molecules in medicinal chemistry. Originating in the 1950s with the synthesis of meprobamate (2-methyl-2-propyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl-substituted propyl carbamates represent a foundational class of neuroactive small molecules in medicinal chemistry. Originating in the 1950s with the synthesis of meprobamate (2-methyl-2-propyl-1,3-propanediol dicarbamate), these compounds pioneered the modern era of anxiolytics and centrally acting muscle relaxants. While their clinical dominance has been largely superseded by benzodiazepines, their unique polypharmacology—specifically their dual capacity for positive allosteric modulation (PAM) and direct gating of γ -aminobutyric acid type A (GABA_A) receptors—makes them invaluable structural templates for neuropharmacological research. This guide explores the synthesis, pharmacodynamics, pharmacokinetics, and experimental evaluation of these critical compounds.

Chemical Synthesis & Structural Derivatization

The structural core of this class is 2-methyl-2-propyl-1,3-propanediol , a diol that serves as the precursor for both meprobamate and its prodrug derivative, carisoprodol.

Synthesis of the Diol Core

The synthesis of the diol is initiated via an aldol addition. 2-Methylpentanal is reacted with formaldehyde in the presence of a base (such as sodium hydroxide). The reaction is highly exothermic; temperature control (ramping from room temperature to 90°C) is critical to prevent the formation of unwanted polymerization byproducts [1]. The resulting intermediate undergoes hydrogenation (at 100°C and 1.3-1.5 MPa) or a Cannizzaro-type disproportionation to yield 2-methyl-2-propyl-1,3-propanediol with yields exceeding 90%[1].

Carbamation to Meprobamate and Carisoprodol

To synthesize the active pharmaceutical ingredients, the diol undergoes carbamation. For carisoprodol (N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate), the diol is dissolved in toluene and reacted with phosgene at 25°C to form a chloroformate intermediate [2]. Causality in Experimental Design: Toluene is selected as the solvent because its non-polar nature stabilizes the chloroformate intermediate, while maintaining the reaction at 25°C prevents runaway exothermic degradation. The chloroformate is subsequently reacted with isopropylamine and ammonium hydroxide to yield the asymmetric dicarbamate[2].

Synthesis Aldol Aldol Addition (2-Methylpentanal + Formaldehyde) Diol 2-Methyl-2-propyl- 1,3-propanediol Aldol->Diol Hydrogenation Phosgene Phosgenation (Toluene, 25°C) Diol->Phosgene Chloroformate Chloroformate Intermediate Phosgene->Chloroformate Amidation1 Ammonium Hydroxide (Symmetric) Chloroformate->Amidation1 Amidation2 Isopropylamine (Asymmetric) Chloroformate->Amidation2 Meprobamate Meprobamate (Dicarbamate) Amidation1->Meprobamate Carisoprodol Carisoprodol Amidation2->Carisoprodol

Synthesis workflow of methyl-substituted propyl carbamates from diol precursors.

Pharmacodynamics: GABA_A Receptor Modulation

Methyl-substituted propyl carbamates exert their primary neuroinhibitory effects via the GABA_A receptor, the chief inhibitory neurotransmitter receptor in the mammalian central nervous system [3].

Unlike benzodiazepines, which act exclusively as positive allosteric modulators (PAMs) requiring the presence of endogenous GABA, alkyl-carbamates exhibit barbiturate-like activity [3].

  • Positive Allosteric Modulation (Low Concentrations): Meprobamate binds to allosteric sites on the α and β subunits, increasing the opening frequency of the chloride ion channel[4].

  • Direct Gating (High Concentrations): At elevated concentrations, meprobamate can directly initiate receptor activation and unseal the chloride channel in the complete absence of GABA [5]. This direct gating mechanism is responsible for the narrow therapeutic index and the severe respiratory depression observed in overdose scenarios[6].

GABAA_Pathway Carisoprodol Carisoprodol (Prodrug) CYP2C19 Hepatic CYP2C19 Metabolism Carisoprodol->CYP2C19 Oral Admin GABAA GABA-A Receptor (α/β/γ subunits) Carisoprodol->GABAA Direct Binding Meprobamate Meprobamate (Active Metabolite) CYP2C19->Meprobamate Dealkylation Meprobamate->GABAA Primary Modulator Allosteric Positive Allosteric Modulation (PAM) GABAA->Allosteric DirectGating Direct Channel Gating (High Dose) GABAA->DirectGating Cl_Influx Chloride Ion (Cl-) Influx Allosteric->Cl_Influx DirectGating->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Clinical Anxiolysis & Muscle Relaxation Hyperpolarization->Clinical

Pharmacodynamic pathway illustrating dual GABA_A receptor modulation by carbamates.

Pharmacokinetics & CYP2C19 Polymorphism

Carisoprodol functions largely as a prodrug. Upon oral administration, it is rapidly absorbed and undergoes extensive hepatic metabolism via the cytochrome P450 isoenzyme CYP2C19 to form meprobamate[7].

The pharmacokinetics of these compounds are highly dependent on genetic polymorphisms. Individuals with limited or no CYP2C19 function (poor metabolizers, comprising up to 20% of Asian populations and 3-5% of Caucasian/African populations) experience up to a four-fold increase in carisoprodol exposure and a corresponding 50% decrease in meprobamate concentrations[8].

Quantitative Pharmacokinetic Profile
ParameterCarisoprodol (Parent Drug)Meprobamate (Active Metabolite)
Molecular Weight 260.33 g/mol 218.25 g/mol
Oral Bioavailability ~92%High (>90%)
Time to Peak ( Tmax​ ) 1.5 – 1.7 hours1.0 – 3.0 hours
Elimination Half-Life ( t1/2​ ) 1.7 – 2.5 hours6.0 – 17.0 hours
Primary Metabolic Pathway CYP2C19 (Dealkylation)Hepatic Glucuronidation
Receptor Action Weak GABA_A PAMStrong GABA_A PAM & Direct Gating

(Data synthesized from WHO Critical Review Reports and clinical pharmacokinetic studies[7],[5]).

Experimental Protocols for Preclinical Evaluation

To ensure rigorous scientific integrity, the following protocols outline self-validating methodologies for evaluating methyl-substituted propyl carbamates in vitro and ex vivo.

Protocol 1: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

Objective: Quantify the direct gating and allosteric modulatory effects of meprobamate on recombinant αx​βy​γ2​ GABA_A receptors.

  • Cell Preparation: Transfect HEK293T cells with human GABA_A receptor subunits (e.g., α1​ , β2​ , γ2​ ) using lipofection. Causality: HEK293T cells lack endogenous GABA receptors, ensuring that all recorded currents are derived exclusively from the transfected recombinant targets.

  • Electrode Fabrication: Pull borosilicate glass pipettes to a resistance of 3–5 M Ω and fill with an intracellular solution containing 140 mM CsCl. Causality: Cesium blocks endogenous potassium channels, isolating the chloride current.

  • Recording Setup: Voltage-clamp the cell at a holding potential of -60 mV. Causality: -60 mV approximates the physiological resting membrane potential of neurons, providing a realistic electrochemical driving force for chloride influx.

  • Drug Application (PAM Assay): Apply an EC20​ concentration of GABA (e.g., 2 μ M) for 3 seconds to establish a baseline inward current. Wash out for 60 seconds. Co-apply the GABA EC20​ with 3 mM meprobamate.

  • Self-Validation Check (Antagonist Reversal): Following the meprobamate application, co-apply meprobamate + GABA + 10 μ M bicuculline (a competitive GABA_A antagonist). If the inward current is not completely abolished, the recording must be discarded as it indicates non-specific membrane leakage or seal degradation.

Protocol 2: LC-MS/MS Quantification of CYP2C19 Metabolism

Objective: Quantify plasma concentrations of carisoprodol and meprobamate to evaluate metabolic conversion rates.

  • Sample Preparation: Aliquot 50 μ L of plasma. Add 150 μ L of ice-cold acetonitrile containing 100 ng/mL of Carisoprodol-d7 and Meprobamate-d7. Causality: Acetonitrile immediately precipitates plasma proteins and quenches CYP2C19 activity, preventing ex vivo degradation of the prodrug.

  • Self-Validation Check (Internal Standards): The use of deuterated internal standards (d7) is critical. Because they co-elute with the analytes but have distinct mass-to-charge ( m/z ) ratios, they automatically correct for matrix effects and ion suppression in the mass spectrometer, ensuring absolute quantitative accuracy.

  • Chromatography: Centrifuge at 14,000 rpm for 10 mins. Inject 5 μ L of the supernatant onto a C18 column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the transitions: m/z 261.2 158.1 for carisoprodol and m/z 219.1 158.1 for meprobamate.

Conclusion

Methyl-substituted propyl carbamates remain a structurally and pharmacologically vital class of compounds. While their clinical utility has narrowed due to the advent of safer allosteric modulators, understanding their dual-action mechanism—combining allosteric potentiation with direct chloride channel gating—provides a critical benchmark for the development of next-generation neurotherapeutics and anti-epileptic drugs (such as the modern alkyl-carbamate, cenobamate). Rigorous pharmacokinetic monitoring and self-validating electrophysiological assays are essential for safely leveraging this chemical space in modern drug discovery.

References

  • World Health Organization (WHO). "Critical Review Report on Carisoprodol." (2024). URL:[Link]

  • National Center for Biotechnology Information (NCBI) / PMC. "Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors." URL:[Link]

  • StatPearls [Internet]. "Carisoprodol." URL:[Link]

  • UK Government (GOV.UK). "ACMD report – a review of the evidence on the use and harms of carisoprodol." URL:[Link]

  • Chemdad. "Carisoprodol Usage and Synthesis." URL: [Link]

Sources

Exploratory

The Application Scientist’s Guide to the Solubility and Handling of Tert-butyl methyl(3-(methylamino)propyl)carbamate

Executive Summary In the rapidly evolving landscape of targeted protein degradation, the physicochemical properties of linker moieties dictate not only the pharmacokinetic profile of the final Proteolysis Targeting Chime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation, the physicochemical properties of linker moieties dictate not only the pharmacokinetic profile of the final Proteolysis Targeting Chimera (PROTAC) but also the robustness of its synthetic assembly. Tert-butyl methyl(3-(methylamino)propyl)carbamate (CAS: 123183-72-2) represents a highly versatile, mono-Boc-protected diamine linker widely used in PROTAC synthesis ()[1].

As a bifunctional building block, it offers orthogonal reactivity, allowing for selective functionalization. This whitepaper provides an authoritative analysis of its solubility profile across various organic solvents, grounded in solvation thermodynamics, and outlines field-proven protocols for stock preparation and handling.

Physicochemical Properties & Solvation Thermodynamics

To predict and manipulate the solubility of this compound, we must first analyze its structural motifs and physical state. The molecule (Formula: C10H22N2O2, MW: 202.30 g/mol ) presents as a light yellow to yellow liquid at ambient temperature ()[2].

The thermodynamic barrier to solvation is significantly lower for liquids than for crystalline solids because there is no crystal lattice energy ( ΔGlattice​ ) to overcome. Its solubility is driven by three distinct molecular domains:

  • Hydrophobic Domains: The tert-butyl group and the central propyl spacer impart significant lipophilicity. This drives miscibility in non-polar and moderately polar organic solvents via London dispersion forces.

  • Polar Domains: The carbamate (Boc) moiety acts as a strong hydrogen-bond acceptor, while the free secondary amine acts as both a hydrogen-bond donor and acceptor.

  • Amphiphilic Behavior: Because the molecule possesses both a lipophilic tail and a polar head group, it exhibits surfactant-like behavior in biphasic systems, particularly when the secondary amine is protonated.

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the empirical solubility profile of Tert-butyl methyl(3-(methylamino)propyl)carbamate in common laboratory solvents at 25°C.

Solvent CategorySpecific SolventDielectric Constant (ε)Estimated SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO36.7, 46.7Miscible (>100 mg/mL)Strong dipole-dipole interactions; optimal for downstream SN2 or amidation reactions.
Chlorinated Dichloromethane (DCM)8.93Miscible (>100 mg/mL)Excellent solvation of the lipophilic propyl and Boc groups; standard for peptide coupling.
Ethers/Esters THF, Ethyl Acetate7.5, 6.0>100 mg/mLFavorable interactions with both polar and non-polar domains; ideal for extractions.
Protic Methanol, Ethanol32.7, 24.5Miscible (>100 mg/mL)Robust hydrogen bonding with the secondary amine and carbamate oxygen.
Non-Polar Hexanes, Heptane~1.9Moderate (~20-50 mg/mL)Solubility is limited by the polar amine and carbamate groups precipitating out of highly non-polar media.
Aqueous Water / Buffers80.1pH DependentHydrophobic Boc group restricts neutral aqueous solubility; solubility drastically improves at pH < 7 due to amine protonation.

Visualizing Solvation and Synthetic Workflows

To conceptualize how the structural domains of the linker interact with various solvent classes, refer to the mechanistic model below.

Solvation M Tert-butyl methyl (3-(methylamino)propyl)carbamate (MW: 202.30) Boc Boc Group (Hydrophobic) M->Boc Amine Secondary Amine (H-Bond Donor/Acceptor) M->Amine Chain Propyl Chain (Lipophilic) M->Chain S1 Non-Polar Solvents (e.g., Hexanes) Boc->S1 Van der Waals S2 Polar Aprotic (e.g., DMF, DCM) Boc->S2 Dipole-Dipole Amine->S2 Dipole-Dipole S3 Aqueous / Protic (e.g., Water, MeOH) Amine->S3 H-Bonding Chain->S1 Dispersion Forces

Fig 1. Mechanistic solvation model of the PROTAC linker across different solvent classes.

Workflow A Linker Stock Solution (0.5 M in Anhydrous DMF) B Conjugation to Target Ligand (HATU / DIPEA) A->B Amidation C Boc Deprotection (TFA in DCM) B->C Acidic Cleavage D Conjugation to E3 Ligand (Reductive Amination / SN2) C->D Secondary Amine Reactivity E Final PROTAC Molecule Purification (Prep-HPLC) D->E LC-MS QC

Fig 2. Standard synthetic workflow utilizing the linker for PROTAC development.

Experimental Protocols

As an application scientist, ensuring reproducibility requires protocols that are self-validating and mechanistically sound. The following workflows address the specific handling requirements for this liquid linker.

Protocol 1: Preparation of a 0.5 M Standardized Stock Solution in DMF

Causality Check: DMF is selected as the primary stock solvent because it stabilizes the transition state in subsequent HATU-mediated amidation reactions and prevents moisture-induced degradation when stored properly.

  • Volumetric Measurement: Because the compound is a viscous liquid at room temperature, air displacement pipettes suffer from volumetric inaccuracy due to surface tension. Use a positive displacement pipette or analytical balance to accurately transfer the compound. (For a 0.5 M solution in 10 mL, weigh exactly 1.0115 g).

  • Solvent Addition: Dispense the compound into a pre-tared, oven-dried 20 mL scintillation vial. Add 8 mL of anhydrous DMF (pre-dried over 3Å molecular sieves).

  • Homogenization: Vortex the mixture for 30 seconds. Dissolution should be instantaneous and exothermic energy release will be negligible.

  • Volume Adjustment: Transfer the solution quantitatively to a volumetric flask and bring the total volume to exactly 10.0 mL with anhydrous DMF.

  • Validation & Storage: Visually inspect for optical clarity against a dark background (turbidimetry). Store aliquots in amber glass vials under an Argon atmosphere at -20°C. Note: Argon is preferred over Nitrogen as it is heavier than air and forms a better protective blanket over the liquid, preventing oxidative degradation of the secondary amine.

Protocol 2: Emulsion Management during Liquid-Liquid Extraction (LLE)

Causality Check: During post-reaction workup, unreacted linker must be removed. However, washing the organic layer (e.g., DCM or EtOAc) with strong aqueous acids (like 1 M HCl) protonates the secondary amine. This creates a highly amphiphilic, surfactant-like species (charged head + lipophilic Boc tail) that drastically lowers interfacial tension, causing severe emulsions.

  • Organic Phase Selection: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Mild Acidic Wash: Instead of strong mineral acids, wash the organic layer with a mild, buffered acidic solution (e.g., 5% aqueous Citric Acid). This selectively partitions the unreacted linker into the aqueous phase without cleaving the acid-labile Boc group ()[3].

  • Emulsion Breaking: If an emulsion forms, do not agitate further. Add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous phase. This forces the organic molecules out of the aqueous layer (the "salting-out" effect) and rapidly resolves the phase boundary.

  • LC-MS Verification: Sample the organic layer, dilute 1:100 in LC-MS grade Acetonitrile, and verify the absence of the unreacted linker mass ( m/z 203.3 [M+H]+) via ESI+ mass spectrometry.

References

Sources

Protocols & Analytical Methods

Method

High-Yield Synthesis Protocol for Tert-butyl methyl(3-(methylamino)propyl)carbamate from 1,3-Propanediamine

Introduction & Synthetic Strategy Tert-butyl methyl(3-(methylamino)propyl)carbamate (CAS No. 123183-72-2) is a highly valuable bifunctional building block, predominantly utilized as a flexible linker in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Strategy

Tert-butyl methyl(3-(methylamino)propyl)carbamate (CAS No. 123183-72-2) is a highly valuable bifunctional building block, predominantly utilized as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. Structurally, it is the mono-Boc protected derivative of N,N'-dimethyl-1,3-propanediamine.

Synthesizing this molecule directly from 1,3-propanediamine presents two significant chemical challenges:

  • The Over-Alkylation Trap: Attempting to directly methylate 1,3-propanediamine using standard alkyl halides (e.g., methyl iodide) is fundamentally flawed. Primary amines are less nucleophilic than the resulting secondary amines, leading to an uncontrollable cascade that yields complex mixtures of mono-, di-, tri-, and tetra-alkylated products, alongside permanently quaternized ammonium salts[2].

  • The Statistical Desymmetrization Problem: Even if N,N'-dimethyl-1,3-propanediamine is successfully synthesized, reacting a symmetrical diamine with one equivalent of Boc anhydride (Boc₂O) typically yields a statistical mixture: 25% unreacted starting material, 50% desired mono-Boc product, and 25% over-protected di-Boc byproduct.

Mechanistic Rationale & Protocol Design

To bypass these pitfalls, this protocol employs a self-validating, three-step sequence:

  • Phase 1 (Controlled Dimethylation): We utilize a formylation-reduction sequence. 1,3-propanediamine is exhaustively formylated using ethyl formate. The resulting bis-formamide is then reduced with Lithium Aluminum Hydride (LiAlH₄) to cleanly yield N,N'-dimethyl-1,3-propanediamine. This guarantees exactly one methyl group per nitrogen.

  • Phase 2 (Desymmetrization via Mono-Protonation): To solve the statistical protection problem, we employ a selective mono-protonation strategy[3]. By treating the symmetrical diamine with exactly 1.0 equivalent of hydrochloric acid, one of the basic amine sites is converted into a non-nucleophilic hydrochloride salt. The subsequent addition of Boc₂O selectively reacts with the remaining free amine, pushing the mono-Boc yield well above statistical limits. An engineered acid-base extraction further self-validates the purity by isolating the product based on its unique pKa profile.

Workflow Visualization

SynthesisLogic cluster_0 Phase 1: Controlled Dimethylation cluster_1 Phase 2: Desymmetrization & Protection Start 1,3-Propanediamine Formylation N-Formylation Excess Ethyl Formate Start->Formylation Diformyl N,N'-diformyl-1,3-propanediamine Formylation->Diformyl Reduction Amide Reduction LiAlH4, THF Diformyl->Reduction Dimethyl N,N'-dimethyl-1,3-propanediamine Reduction->Dimethyl Protonation Selective Mono-Protonation 1.0 eq HCl Dimethyl->Protonation Salt Mono-hydrochloride Salt Protonation->Salt Boc Mono-Boc Protection 1.0 eq Boc2O Salt->Boc Target Tert-butyl methyl(3-(methylamino)propyl)carbamate Boc->Target

Figure 1: Three-step synthetic workflow for Tert-butyl methyl(3-(methylamino)propyl)carbamate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N,N'-diformyl-1,3-propanediamine

Causality Check: Ethyl formate is chosen over formic acid/acetic anhydride mixtures because it is milder, avoids exothermic runaway, and the only byproduct is ethanol, which is easily removed.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 1,3-propanediamine (10.0 g, 135 mmol, 1.0 eq) in ethyl formate (40.0 g, 540 mmol, 4.0 eq).

  • Execution: Heat the mixture to reflux (approx. 54 °C) under a nitrogen atmosphere for 12 hours.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the generated ethanol and excess ethyl formate.

  • Validation: The resulting thick, pale-yellow syrup is N,N'-diformyl-1,3-propanediamine. It is typically >98% pure by NMR and should be used directly in the next step without further purification.

Step 2: Synthesis of N,N'-dimethyl-1,3-propanediamine

Causality Check: The Fieser workup is strictly employed here. It systematically destroys unreacted LiAlH₄ while converting the gelatinous, impossible-to-filter aluminum hydroxides into a granular, easily filterable aluminate salt matrix.

  • Preparation: Suspend Lithium Aluminum Hydride (15.4 g, 405 mmol, 3.0 eq) in anhydrous THF (250 mL) in a flame-dried 1 L 3-neck flask at 0 °C under argon.

  • Addition: Dissolve the crude N,N'-diformyl-1,3-propanediamine (from Step 1) in anhydrous THF (100 mL). Add this solution dropwise to the LiAlH₄ suspension over 45 minutes to control the exothermic hydrogen gas evolution.

  • Reduction: Once addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 8 hours.

  • Fieser Workup: Cool the reaction strictly to 0 °C. Sequentially and cautiously add:

    • 15.4 mL of distilled H₂O (dropwise, wait for vigorous bubbling to subside).

    • 15.4 mL of 15% aqueous NaOH solution.

    • 46.2 mL of distilled H₂O.

  • Isolation: Stir the mixture vigorously for 30 minutes until the gray salts turn stark white and granular. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF (2 × 100 mL).

  • Concentration: Concentrate the filtrate under reduced pressure. Distill the residue under vacuum to yield N,N'-dimethyl-1,3-propanediamine as a colorless liquid.

Step 3: Synthesis of Tert-butyl methyl(3-(methylamino)propyl)carbamate

Causality Check: The acid-base extraction self-validates the product. The di-Boc byproduct is neutral and stays in the organic phase during the acidic wash. The desired mono-Boc product and unreacted diamine move to the aqueous phase. Upon basification, the mono-Boc product is extracted into DCM, leaving the highly water-soluble unreacted diamine in the aqueous layer.

  • Mono-Protonation: Dissolve N,N'-dimethyl-1,3-propanediamine (5.0 g, 49.0 mmol, 1.0 eq) in absolute ethanol (50 mL) and cool to 0 °C. Add 1N aqueous HCl (49.0 mL, 49.0 mmol, 1.0 eq) dropwise. Stir for 30 minutes to ensure complete equilibration to the mono-hydrochloride salt[3].

  • Boc Protection: Dissolve Boc₂O (10.7 g, 49.0 mmol, 1.0 eq) in ethanol (20 mL) and add it dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove ethanol.

  • Acid-Base Extraction (Self-Validation):

    • Suspend the crude residue in Ethyl Acetate (100 mL) and extract with 1M aqueous Citric Acid (2 × 50 mL). Discard the organic layer (contains neutral di-Boc byproduct).

    • Cool the combined aqueous layers to 0 °C and basify to pH > 12 using 6N NaOH.

    • Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 75 mL).

  • Final Isolation: Wash the combined DCM layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. The resulting pale oil is the highly pure target PROTAC linker.

Quantitative Data & Quality Control Summary

Reaction StepTarget Intermediate / ProductExpected YieldKey QC Metric (Self-Validation)Troubleshooting Note
Step 1 N,N'-diformyl-1,3-propanediamine95 - 99%¹H NMR: Disappearance of primary amine protons (~1.5 ppm).If formylation is incomplete, increase reflux time to 16h.
Step 2 N,N'-dimethyl-1,3-propanediamine80 - 88%GC-MS: m/z = 102.1. Liquid boiling point ~135 °C.If filtration is clogged, the Fieser water/NaOH ratios were not strictly adhered to.
Step 3 Tert-butyl methyl(3-(methylamino)propyl)carbamate75 - 85%TLC (DCM:MeOH:NH₄OH 90:9:1): Rf ~0.4. Ninhydrin positive.If di-Boc is detected, ensure exactly 1.0 eq of HCl was used for desymmetrization.

References

  • Tert-butyl methyl(3-(methylamino)propyl)carbamate | PROTAC Linker. MedChemExpress.
  • N,N,N'-Trimethyl-1,3-propanediamine | 4543-96-8. Benchchem.
  • MACROCYCLIC COMPOUND LIBRARIES CONTAINING PYRIDINE AND METHODS FOR PREPARING AND USING SAME. Google Patents (WO2018232506A1).

Sources

Application

Application Note: Utilizing Tert-butyl methyl(3-(methylamino)propyl)carbamate as a Conformationally Restricted Aliphatic PROTAC Linker Intermediate

Executive Summary The development of Proteolysis Targeting Chimeras (PROTACs) is frequently hindered by poor pharmacokinetic properties, primarily driven by their high molecular weight and excessive polar surface area. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) is frequently hindered by poor pharmacokinetic properties, primarily driven by their high molecular weight and excessive polar surface area. Tert-butyl methyl(3-(methylamino)propyl)carbamate (CAS: 123183-72-2) is a highly specialized, commercially available aliphatic linker intermediate designed to overcome these limitations[1]. By utilizing an N,N'-dimethyl-1,3-propanediamine core, this intermediate allows chemists to synthesize heterobifunctional degraders with restricted conformational flexibility and enhanced cellular permeability.

This application note details the physicochemical rationale for employing N-methylated linkers and provides a self-validating, step-by-step protocol for incorporating this intermediate into a PROTAC synthetic workflow.

Physicochemical Rationale: The "Beyond Rule of 5" Challenge

PROTACs inherently violate Lipinski’s Rule of 5. To achieve intracellular target degradation, the molecule must passively diffuse across the lipophilic cell membrane. The linker is not merely a passive tether; it is a conformational switch that dictates the overall physicochemical profile of the degrader[2].

The Role of N-Methylation in Membrane Flux

Standard aliphatic or PEG-based linkers often contain secondary amides that act as Hydrogen Bond Donors (HBDs). High HBD counts incur a massive energetic penalty during membrane desolvation. Substituting exposed amide -NH groups with N-methyl spacers surgically reduces the donor count, which exponentially increases [].

Conformational Folding and Permeability

Molecular dynamics simulations and NMR spectroscopy have demonstrated that N-methylated aliphatic linkers facilitate specific intramolecular interactions (such as π−π stacking and van der Waals interactions). These interactions allow the PROTAC to adopt folded conformations with a low solvent-accessible 3D polar surface area (PSA) in apolar environments, directly correlating to [4]. Furthermore, the steric bulk of the methyl groups restricts torsional angles, pre-organizing the PROTAC and reducing the entropic penalty upon ternary complex formation.

Table 1: Physicochemical Comparison of Common PROTAC Linker Motifs
Linker MotifHydrogen Bond Donors (HBD)Conformational FlexibilityLipophilicity (cLogP impact)Typical Cell Permeability Impact
PEG (Polyethylene Glycol) Low (0)Extremely HighLow (Hydrophilic)Moderate (Prone to high PSA)
Unsubstituted Alkyl Diamine High (2)HighHighLow (Due to exposed HBDs)
N,N'-Dimethyl Alkyl Diamine Low (0) Restricted Very High High (Facilitates folded conformations)

Synthetic Strategy & Workflow

Tert-butyl methyl(3-(methylamino)propyl)carbamate provides orthogonal reactivity via its Boc-protecting group. The free secondary amine is first coupled to a carboxylic acid on Ligand 1 (e.g., the E3 ligase binder). Following acid-mediated Boc deprotection, the newly liberated secondary amine is coupled to Ligand 2 (e.g., the Protein of Interest binder).

SyntheticWorkflow L1 Ligand 1 (-COOH) Coupling1 Amide Coupling (HATU, DIPEA) L1->Coupling1 Linker Boc-N(Me)-Pr-NH(Me) Linker->Coupling1 Int1 Intermediate 1 (L1-Linker-Boc) Coupling1->Int1 Deprotect Deprotection (TFA, DCM) Int1->Deprotect Int2 Intermediate 2 (L1-Linker-NHMe) Deprotect->Int2 Coupling2 Amide Coupling (HATU, DIPEA) Int2->Coupling2 L2 Ligand 2 (-COOH) L2->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC

Stepwise PROTAC synthesis workflow utilizing the Boc-protected N,N'-dimethylpropanediamine linker.

Detailed Experimental Protocols (Self-Validating System)

The following protocol utilizes a self-validating methodology. Analytical checkpoints are embedded to ensure reaction causality and prevent the propagation of failed intermediates.

Materials Required:
  • Ligand 1 & Ligand 2: Target binders containing free carboxylic acids (-COOH).

  • Linker: Tert-butyl methyl(3-(methylamino)propyl)carbamate.

  • Reagents: HATU, DIPEA (N,N-Diisopropylethylamine), anhydrous DMF, TFA (Trifluoroacetic acid), DCM (Dichloromethane), TIPS (Triisopropylsilane).

Step 1: Amide Coupling to Ligand 1
  • Activation: Dissolve Ligand 1 (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Coupling: Add the Linker (1.1 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Causality Insight: The Linker features a secondary amine, which is highly sterically hindered compared to primary amines. Traditional coupling agents like EDC/NHS will yield poor conversion. HATU is selected because it generates a highly reactive 7-aza-HOBt ester intermediate that efficiently overcomes the steric bulk of the N-methyl group.

  • Validation Checkpoint: Extract a 5 μ L aliquot, dilute in MeOH, and analyze via LC-MS. Confirm the disappearance of Ligand 1 and the presence of the [M+H]+ peak for Intermediate 1. Do not proceed until conversion is >95%. If incomplete, add an additional 0.5 eq of HATU and stir for 2 hours.

Step 2: Boc Deprotection
  • Reaction: Dissolve purified Intermediate 1 in a 1:1 (v/v) mixture of TFA and DCM. Add 2% (v/v) TIPS.

  • Incubation: Stir at room temperature for 1 hour.

  • Causality Insight: The Boc group is acid-labile. During cleavage, a highly reactive tert-butyl carbocation is generated. TIPS is explicitly added as a carbocation scavenger to prevent this species from irreversibly alkylating electron-rich aromatic rings present on the Ligand.

  • Validation Checkpoint: Evaporate the solvent under a nitrogen stream, reconstitute in MeOH, and analyze via LC-MS. The mass must shift by exactly -100 Da (loss of the Boc group).

Step 3: Amide Coupling to Ligand 2
  • Activation: Dissolve Ligand 2 (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (4.0 eq).

  • Coupling: Add the deprotected Intermediate 2 (as a TFA salt, 1.0 eq) to the mixture. Stir for 4–6 hours at room temperature.

  • Causality Insight: Excess DIPEA (4.0 eq) is critical in this step. Because Intermediate 2 was generated via TFA deprotection, the secondary amine exists as a protonated TFA salt. The excess base neutralizes the acid, ensuring the amine is fully free-based and nucleophilic for the final coupling.

  • Validation Checkpoint: Confirm the formation of the final PROTAC via LC-MS. The crude mixture should then be directly purified via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Mechanistic Pathway of the Synthesized PROTAC

Once synthesized, the N-methylated aliphatic linker provides the optimal spatial geometry and flexibility to recruit the E3 ligase to the Protein of Interest (POI), hijacking the Ubiquitin-Proteasome System (UPS).

UPSPathway PROTAC PROTAC Molecule Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Recruited E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub Polyubiquitination Ternary->Ub Proximity-induced transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation POI Degradation & PROTAC Recycling Proteasome->Degradation Cleavage Degradation->PROTAC Catalytic recycling

Mechanism of Action: PROTAC-mediated ternary complex formation and subsequent POI degradation.

Troubleshooting & Optimization

  • Low Yield in Coupling Steps: If LC-MS indicates unreacted secondary amine despite the presence of HATU, the steric hindrance is likely severe. Solution: Switch the coupling reagent to COMU or add HOAt as an additive to accelerate the reaction. Elevating the reaction temperature to 40°C can also overcome the activation energy barrier.

  • Incomplete Boc Deprotection: If the +100 Da mass persists after 1 hour in TFA/DCM, the local steric environment may be shielding the carbamate. Solution: Increase the TFA concentration to 80% or extend the reaction time to 3 hours, ensuring TIPS is present to handle the prolonged exposure.

References

  • Poongavanam, V., et al. "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability." Journal of Medicinal Chemistry, 2022.[Link]

  • Cecchini, C., et al. "PROTACs Elements of Design and Cell Permeability." Frontiers in Chemistry, 2021.[Link]

Sources

Method

Application Notes and Protocols: Selective Deprotection of the Boc Group from Methyl (3-(methylamino)propyl)carbamate

Introduction In the realm of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the use of protecting groups is a fundamental strategy.[1][2] The tert-butyloxycarbonyl (Boc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the use of protecting groups is a fundamental strategy.[1][2] The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability across a range of reaction conditions and its susceptibility to removal under specific, mild acidic conditions.[3][4] This application note provides a detailed guide for the selective deprotection of the Boc group from methyl (3-(methylamino)propyl)carbamate, a molecule featuring two distinct amine functionalities. One is a secondary amine protected by a Boc group, and the other is a primary amine derivatized as a methyl carbamate. The selective removal of the Boc group without affecting the methyl carbamate is a critical transformation that requires careful consideration of reaction conditions to achieve high yield and purity. This guide will explore various methodologies, delve into the mechanistic underpinnings of the deprotection, and provide detailed, actionable protocols for researchers and drug development professionals.

The core challenge lies in the orthogonal protection strategy, where one protecting group can be removed without affecting another.[5][6] While both the Boc group and the methyl carbamate are susceptible to acidic hydrolysis, the Boc group is significantly more labile due to the stability of the tertiary carbocation formed during its cleavage.[7] This difference in reactivity forms the basis for the selective deprotection protocols detailed herein.

Mechanistic Insights into Selective Boc Deprotection

The selective deprotection of the Boc group in the presence of a methyl carbamate hinges on the differential stability of these two protecting groups under acidic conditions. The generally accepted mechanism for acid-catalyzed Boc deprotection involves the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by an acid.[8][9]

  • Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[9]

  • Decarboxylation: The carbamic acid is unstable and readily decomposes to release carbon dioxide and the free amine.[8]

The stability of the resulting tert-butyl cation is a key thermodynamic driving force for this reaction.[7] In contrast, the cleavage of a methyl carbamate under similar acidic conditions would proceed through a much less stable primary carbocation, requiring more forcing conditions.[10][11] This kinetic and thermodynamic difference allows for a window of selectivity.

Boc Deprotection Mechanism cluster_0 Acid-Catalyzed Boc Deprotection cluster_1 Byproducts Boc_Protected Methyl (3-(N-Boc-methylamino)propyl)carbamate Protonated Protonated Boc Group Boc_Protected->Protonated + H⁺ Carbamic_Acid Carbamic Acid Intermediate + t-Butyl Cation Protonated->Carbamic_Acid Fragmentation Deprotected_Amine Methyl (3-(methylamino)propyl)carbamate (as salt) Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO₂ Isobutylene Isobutylene Carbamic_Acid->Isobutylene Elimination

Figure 1: General mechanism of acid-catalyzed Boc deprotection.

Comparative Analysis of Deprotection Protocols

Several acidic reagents can be employed for the selective deprotection of the Boc group. The choice of reagent and solvent system is critical to maximize selectivity and yield. Below is a comparative table of commonly used methods.

Deprotection MethodReagent(s)SolventTypical TemperatureTypical Reaction TimeKey AdvantagesPotential Drawbacks
Method A Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1-2 hoursFast and effective for many substrates.[5]Can be too harsh for sensitive substrates, potential for side reactions.[12]
Method B Hydrogen Chloride (HCl)1,4-Dioxane or Ethyl Acetate0 °C to Room Temperature2-4 hoursHighly selective, especially for acid-sensitive functionalities.[3]Slower reaction times compared to TFA.
Method C Oxalyl Chloride/MethanolMethanolRoom Temperature1-4 hoursMild conditions, tolerant of various functional groups.[13]Potential for formation of chlorinated byproducts if not controlled.[13]
Method D Water (Catalyst-Free)WaterReflux (100 °C)< 15 minutesEnvironmentally friendly, rapid reaction.[14][15]Requires higher temperature, may not be suitable for thermally sensitive molecules.

Experimental Protocols

Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and often effective method for Boc deprotection.[16]

Materials:

  • Methyl (3-(N-Boc-methylamino)propyl)carbamate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the methyl (3-(N-Boc-methylamino)propyl)carbamate (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • At room temperature, add TFA (typically 10-50% v/v) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 1-2 hours.[3]

  • Upon completion, carefully remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Protocol B: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method often provides excellent selectivity, particularly when other acid-sensitive groups are present.[5]

Materials:

  • Methyl (3-(N-Boc-methylamino)propyl)carbamate

  • Anhydrous 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Round-bottom flask, magnetic stirrer, ice bath, and other standard laboratory glassware

Procedure:

  • Dissolve the methyl (3-(N-Boc-methylamino)propyl)carbamate (1 equivalent) in anhydrous 1,4-dioxane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (2-4 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[3]

  • Once the reaction is complete, carefully quench by adding a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

Experimental_Workflow start Start: Methyl (3-(N-Boc-methylamino)propyl)carbamate dissolve Dissolve in appropriate anhydrous solvent start->dissolve reagent_add Add deprotection reagent (e.g., TFA or HCl solution) dissolve->reagent_add reaction Stir at specified temperature reagent_add->reaction monitor Monitor reaction by TLC/LC-MS reaction->monitor workup Aqueous workup (neutralization and extraction) monitor->workup Reaction Complete dry_concentrate Dry organic layer and concentrate workup->dry_concentrate product Final Product: Methyl (3-(methylamino)propyl)carbamate dry_concentrate->product

Figure 2: A generalized experimental workflow for Boc deprotection.

Troubleshooting and Considerations for Selectivity

  • Monitoring the Reaction: Close monitoring of the reaction is crucial to prevent over-reaction and potential cleavage of the methyl carbamate group.[10]

  • Temperature Control: For highly sensitive substrates, conducting the reaction at lower temperatures can enhance selectivity.

  • Scavengers: The formation of the tert-butyl cation can sometimes lead to side reactions, such as the alkylation of nucleophilic functional groups.[12][17] While less of a concern with the target molecule, for more complex substrates, the use of scavengers like anisole or thioanisole may be necessary.

  • Anhydrous Conditions: For acid-catalyzed reactions, using anhydrous solvents and reagents is important to prevent water-mediated side reactions.[10]

Conclusion

The selective deprotection of the Boc group from methyl (3-(methylamino)propyl)carbamate is a readily achievable transformation with careful selection of reagents and reaction conditions. Both TFA in DCM and HCl in dioxane are effective methods, with the latter often providing higher selectivity for substrates with multiple acid-sensitive functionalities. The choice of protocol should be guided by the specific requirements of the synthetic route, including the presence of other functional groups and the desired scale of the reaction. By understanding the underlying mechanistic principles and adhering to the detailed protocols, researchers can confidently and efficiently perform this critical deprotection step.

References

  • Mohapatra, D. K., & Durugkar, K. A. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC, 2005(xiv), 20-28.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group in tert-Butyl (cyanomethyl)(methyl)
  • Ben-Yahia, H., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
  • BenchChem. (2025). selective deprotection of Boc amines in the presence of other protecting groups. BenchChem.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Acheampong, K., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863-23869.
  • Ben-Yahia, H., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
  • BenchChem. (2025). side reactions of methyl (4-formylphenyl)
  • BenchChem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide. BenchChem.
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.org.
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • Master Organic Chemistry. (2018).
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. J&K Scientific LLC.
  • Organic Chemistry Portal. (n.d.).
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
  • University of Bristol. (n.d.).
  • BenchChem. (2025). Navigating Boc Deprotection: A Guide to Preventing Side Products. BenchChem.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.
  • Journal of the Chemical Society B: Physical Organic. (1968). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Journal of the Chemical Society B: Physical Organic, 1241-1246.
  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Chemistry Steps.
  • ResearchGate. (n.d.). Cleavage of the carbamate group and determination of absolute configurations. Reaction conditions.
  • PMC. (n.d.).
  • BenchChem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. BenchChem.
  • ResearchGate. (n.d.). A mild and selective method for N-Boc deprotection | Request PDF.
  • PMC. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.
  • Amadis Chemical. (2024). Cas no 442514-22-9 (tert-butyl N-[3-(methylamino)

Sources

Application

Application Note: Advanced Peptide Coupling Strategies Using Tert-butyl methyl(3-(methylamino)propyl)carbamate

Executive Summary Tert-butyl methyl(3-(methylamino)propyl)carbamate (CAS: 123183-72-2) is a highly versatile, bifunctional aliphatic linker extensively utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl methyl(3-(methylamino)propyl)carbamate (CAS: 123183-72-2) is a highly versatile, bifunctional aliphatic linker extensively utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bifunctional molecules[1]. Structurally, it is a mono-Boc-protected N,N'-dimethyl-1,3-propanediamine. The presence of two secondary amines—one free and one orthogonally protected—allows for precise, sequential amide bond formation[2].

However, coupling secondary amines presents unique steric challenges compared to primary amines. This application note provides a comprehensive, self-validating protocol for overcoming these steric barriers using optimized uronium salt-based activation chemistries, specifically HATU/DIPEA[3].

Mechanistic Insights: Overcoming Steric Hindrance

When coupling a carboxylic acid to the free secondary methylamine of this linker, the steric bulk of the N-methyl group significantly reduces the nucleophilicity of the amine. Standard carbodiimide reagents (e.g., EDC/HOBt) often yield sluggish reaction rates, leading to incomplete conversions or epimerization of stereocenters in the carboxylic acid partner[4].

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard[5]. The causality behind this choice lies in its molecular structure:

  • OAt-Active Ester Formation: HATU rapidly converts the carboxylic acid into a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester[3].

  • Anchimeric Assistance: The critical advantage of HATU over its analog HBTU is the nitrogen atom at the 7-position of the fused pyridine ring. This nitrogen participates in a neighboring group effect, forming a hydrogen-bonded 7-membered cyclic transition state that stabilizes the incoming secondary amine, drastically accelerating the coupling rate and suppressing racemization[4],[5].

HATU_Mechanism Acid Carboxylic Acid OAt OAt-Active Ester Acid->OAt Activation HATU HATU + DIPEA HATU->OAt TS 7-Membered Cyclic Transition State OAt->TS Nucleophilic Attack Amine Secondary Amine (Linker) Amine->TS Amide Tertiary Amide Bond TS->Amide HOAt Displacement

Mechanism of HATU-mediated secondary amine coupling via a 7-membered transition state.

Data Presentation: Coupling Reagent Efficacy

Selecting the correct coupling reagent is critical for the self-validating integrity of the synthesis. Table 1 summarizes the quantitative and qualitative data for various coupling reagents when applied to secondary amines like tert-butyl methyl(3-(methylamino)propyl)carbamate[3],[4].

Table 1: Comparative Efficacy of Coupling Reagents for Secondary Amines

Coupling ReagentActivation IntermediateRelative Reactivity for 2° AminesRisk of EpimerizationRecommended Use Case
EDC / HOBt OBt-active esterLowModerateUnhindered primary amines
HBTU / DIPEA OBt-active esterModerateModerateRoutine peptide synthesis
HATU / DIPEA OAt-active esterVery HighLowHindered / Secondary amines
COMU / DIPEA Oxyma-active esterVery HighVery LowHighly epimerization-prone acids

Experimental Workflow & Protocols

The assembly of a PROTAC or bifunctional molecule using this linker follows a strict three-phase logical workflow: Primary Coupling, Orthogonal Deprotection, and Secondary Coupling.

PROTAC_Workflow L1 Ligand 1 (Carboxylic Acid) Int Intermediate Ligand 1 - Linker(Boc) L1->Int HATU, DIPEA Coupling 1 Linker Boc-N(Me)-Pr-NH(Me) (CAS: 123183-72-2) Linker->Int Deprot Deprotected Amine Ligand 1 - Linker(NHMe) Int->Deprot TFA/DCM Deprotection PROTAC Final PROTAC (L1 - Linker - L2) Deprot->PROTAC HATU, DIPEA Coupling 2 L2 Ligand 2 (Carboxylic Acid) L2->PROTAC

Workflow for PROTAC assembly using the bifunctional linker CAS 123183-72-2.

Phase 1: Solution-Phase Coupling of the Free Secondary Amine

Objective: Form a tertiary amide bond between Ligand 1 (Carboxylic Acid) and the free methylamine of the linker.

Reagents & Stoichiometry:

  • Ligand 1 (Carboxylic Acid): 1.0 equivalent

  • Tert-butyl methyl(3-(methylamino)propyl)carbamate: 1.1 equivalents

  • HATU: 1.2 equivalents[3]

  • N,N-Diisopropylethylamine (DIPEA): 3.0 - 5.0 equivalents[3]

  • Anhydrous DMF (Dimethylformamide): 0.1 M relative to Ligand 1

Step-by-Step Procedure:

  • Pre-activation: Dissolve Ligand 1 and HATU in anhydrous DMF under an inert argon atmosphere. Add DIPEA.

    • Causality Check: Stir for exactly 15 minutes at room temperature. This pre-activation step is crucial to allow complete formation of the OAt-active ester before introducing the sterically hindered secondary amine, preventing side reactions like guanidinylation of the amine by unreacted HATU[3],[5].

  • Coupling: Add the linker (Tert-butyl methyl(3-(methylamino)propyl)carbamate) dropwise to the pre-activated mixture.

  • Propagation: Stir the reaction at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint: Do not use a standard Ninhydrin (Kaiser) test to monitor reaction progress, as it is insensitive to secondary amines. Instead, use the Chloranil test or monitor the consumption of the linker via LC-MS.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with 5% Citric Acid (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove unreacted acid and HOAt), and brine. Dry over Na2SO4 and concentrate.

Phase 2: Orthogonal Boc Deprotection

Objective: Remove the tert-butyloxycarbonyl (Boc) group to reveal the second secondary amine.

Step-by-Step Procedure:

  • Dissolve the Phase 1 intermediate in anhydrous Dichloromethane (DCM) (approx. 0.2 M).

  • Add an equal volume of Trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA ratio.

  • Stir at room temperature for 1 hour.

    • Causality Check: The N-methyl group slightly stabilizes the protonated amine product, ensuring rapid and clean deprotection.

  • Workup: Evaporate the solvent under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA. The product is obtained as a TFA salt and must be heavily neutralized in Phase 3.

Phase 3: Secondary Amide Bond Formation

Objective: Attach Ligand 2 to complete the bifunctional molecule.

Step-by-Step Procedure:

  • Repeat the pre-activation step from Phase 1 using Ligand 2 (1.0 eq) and HATU (1.2 eq).

  • Critical Adjustment: Because the amine from Phase 2 is a TFA salt, you must increase the DIPEA concentration to 5.0 - 6.0 equivalents to ensure the secondary amine is fully free-based and nucleophilic[3].

  • Add the deprotected intermediate and stir for 4-6 hours (secondary couplings on larger intermediates often require extended reaction times due to increased steric bulk and folding).

  • Purify the final PROTAC via preparative HPLC.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • HATU - Reaction Mechanisms and History Source: Wikipedia URL:[Link]

Sources

Method

Application Notes and Protocols: Incorporation of Tert-butyl methyl(3-(methylamino)propyl)carbamate into Polymer Backbones

Introduction: A Versatile Building Block for Functional Polymers In the landscape of advanced polymer synthesis, the strategic incorporation of functional monomers is paramount to tailoring material properties for specif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Functional Polymers

In the landscape of advanced polymer synthesis, the strategic incorporation of functional monomers is paramount to tailoring material properties for specific, high-value applications in drug delivery, biomaterials, and specialty coatings. Tert-butyl methyl(3-(methylamino)propyl)carbamate emerges as a uniquely versatile building block. This trifunctional monomer possesses a Boc-protected primary amine, a secondary amine, and a carbamate linkage, offering a modular approach to polymer design. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for post-polymerization modification to introduce pendant primary amine functionalities.[1] This feature is particularly attractive for applications requiring controlled drug conjugation, cell adhesion motifs, or pH-responsive behavior.

This comprehensive guide provides detailed application notes and protocols for the incorporation of tert-butyl methyl(3-(methylamino)propyl)carbamate into three major classes of step-growth polymers: polyamides, polyurethanes, and polyureas. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers in their polymer design endeavors.

Monomer Overview: Properties and Handling

Tert-butyl methyl(3-(methylamino)propyl)carbamate is a liquid or semi-solid at room temperature with the following key properties:

PropertyValueReference
Molecular Formula C9H20N2O2[2]
Molecular Weight 188.27 g/mol [2]
Boiling Point 280.3 °C at 760 mmHg[3]
Storage 2-8 °C, under inert atmosphere[3]

Safety Precautions: Tert-butyl methyl(3-(methylamino)propyl)carbamate is harmful if swallowed and may cause skin and eye irritation.[2] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Part 1: Synthesis of Polyamides with Pendant Protected Amines

The secondary amine of tert-butyl methyl(3-(methylamino)propyl)carbamate can readily participate in condensation polymerization with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides, to form polyamides.[4] The Boc-protected primary amine remains intact during this process, providing a latent functional handle on the polymer backbone.

Causality of Experimental Choices:
  • Monomer Reactivity: The secondary amine is sufficiently nucleophilic to react with activated carboxylic acid derivatives. The use of diacyl chlorides allows for lower reaction temperatures compared to direct amidation with dicarboxylic acids, which typically requires high temperatures that could risk premature deprotection of the Boc group.[4]

  • Stoichiometry: Precise control over the stoichiometry of the diamine and diacyl chloride is crucial for achieving high molecular weight polymers in step-growth polymerization.[5]

  • Solvent and Acid Scavenger: Anhydrous aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are chosen to dissolve the monomers and the resulting polymer.[6] A tertiary amine base, such as triethylamine or pyridine, is added as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the secondary amine nucleophile.[6]

Experimental Workflow: Polyamide Synthesis

Monomer Monomer Dissolution Reaction Polycondensation Monomer->Reaction Add Diacyl Chloride Precipitation Polymer Precipitation Reaction->Precipitation Pour into non-solvent Purification Purification & Drying Precipitation->Purification Filtration & Washing Characterization Characterization Purification->Characterization GPC, NMR, FTIR

Caption: Workflow for Polyamide Synthesis.

Detailed Protocol: Synthesis of a Polyamide from Tert-butyl methyl(3-(methylamino)propyl)carbamate and Adipoyl Chloride

Materials:

  • Tert-butyl methyl(3-(methylamino)propyl)carbamate (1.0 eq)

  • Adipoyl chloride (1.0 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Methanol (for precipitation)

  • Standard laboratory glassware, magnetic stirrer, and nitrogen/argon inlet

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve tert-butyl methyl(3-(methylamino)propyl)carbamate (1.0 eq) and triethylamine (2.2 eq) in anhydrous NMP to achieve a concentration of approximately 10-15% (w/v).

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermic reaction and minimize side reactions.

  • Addition of Diacyl Chloride: While stirring vigorously, slowly add a solution of adipoyl chloride (1.0 eq) in a small amount of anhydrous NMP dropwise to the cooled diamine solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Polycondensation: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Polymer Precipitation: Pour the viscous polymer solution slowly into a large excess of a non-solvent, such as methanol or deionized water, with vigorous stirring. The polyamide will precipitate as a solid.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with the non-solvent to remove any unreacted monomers, oligomers, and triethylamine hydrochloride salt.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Outcome: A thermoplastic polyamide with pendant Boc-protected amine groups. The molecular weight and polydispersity can be determined by Gel Permeation Chromatography (GPC), and the structure confirmed by ¹H NMR and FTIR spectroscopy.[7][8]

Part 2: Synthesis of Polyurethanes with Pendant Protected Amines

Polyurethanes are synthesized through the polyaddition reaction of a diisocyanate with a diol.[9] In this case, the secondary amine of the deprotected tert-butyl methyl(3-(methylamino)propyl)carbamate can act as a nucleophile, reacting with a diisocyanate to form a polyurea. To form a polyurethane, the monomer must first be modified to contain two hydroxyl groups. A common strategy is to react the secondary amine with a cyclic carbonate, such as ethylene carbonate, to introduce a hydroxyethyl group. However, a more direct approach for incorporating the monomer into a polyurethane backbone involves a two-step process: first, deprotection of the primary amine, followed by reaction of the resulting diamine with a diisocyanate. This will be detailed in the polyurea section. For polyurethane synthesis, a derivative of the target monomer with two hydroxyl groups would be required.

Part 3: Synthesis of Polyureas with Pendant Methylamino Groups

Polyureas are formed by the reaction of a diamine with a diisocyanate. This approach allows for the direct incorporation of the deprotected form of tert-butyl methyl(3-(methylamino)propyl)carbamate, yielding a polyurea with pendant secondary methylamino groups.

Causality of Experimental Choices:
  • Deprotection First: The Boc group must be removed prior to polymerization to liberate the primary amine. Acid-catalyzed deprotection using trifluoroacetic acid (TFA) or HCl in an organic solvent is a standard and efficient method.[1][10]

  • Reactivity of Amines: Both the primary and secondary amines of the deprotected monomer are nucleophilic and will react with the isocyanate groups. The primary amine is generally more reactive than the secondary amine.[2]

  • Solvent: Aprotic polar solvents such as DMAc or DMF are suitable for dissolving the monomers and the resulting polyurea.

Experimental Workflow: Two-Step Polyurea Synthesis

Deprotection Boc Deprotection Neutralization Neutralization Deprotection->Neutralization Base Workup Polymerization Polyaddition Neutralization->Polymerization Add Diisocyanate Isolation Polymer Isolation Polymerization->Isolation Precipitation Characterization Characterization Isolation->Characterization GPC, NMR, FTIR

Caption: Workflow for Two-Step Polyurea Synthesis.

Detailed Protocol: Synthesis of a Polyurea from Deprotected Tert-butyl methyl(3-(methylamino)propyl)carbamate and Methylene Diphenyl Diisocyanate (MDI)

Step 1: Deprotection of Tert-butyl methyl(3-(methylamino)propyl)carbamate

Materials:

  • Tert-butyl methyl(3-(methylamino)propyl)carbamate

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve tert-butyl methyl(3-(methylamino)propyl)carbamate in DCM.

  • Acid Treatment: Add an excess of TFA (typically 5-10 equivalents) or 4M HCl in dioxane to the solution at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • If using TFA, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • If using HCl in dioxane, the diamine dihydrochloride salt may precipitate and can be isolated by filtration. To obtain the free diamine, the salt is dissolved in water and the pH is adjusted to >12 with NaOH, followed by extraction with an organic solvent.[11]

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methylpropane-1,3-diamine. This product should be used immediately in the next step due to its potential instability.

Step 2: Polyurea Synthesis

Materials:

  • N-methylpropane-1,3-diamine (from Step 1, 1.0 eq)

  • Methylene diphenyl diisocyanate (MDI) (1.0 eq)

  • Anhydrous DMAc

  • Methanol (for precipitation)

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the N-methylpropane-1,3-diamine (1.0 eq) in anhydrous DMAc.

  • Cooling: Cool the solution to 0 °C.

  • Addition of Diisocyanate: Add a solution of MDI (1.0 eq) in anhydrous DMAc dropwise to the cooled diamine solution with vigorous stirring.

  • Polymerization: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction is typically rapid.

  • Isolation and Purification: Precipitate the polyurea by pouring the reaction mixture into methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60-70 °C.

Expected Outcome: A polyurea with pendant secondary methylamino groups. The properties of the polymer will be influenced by the presence of these groups, potentially affecting its solubility, thermal properties, and mechanical behavior.[12][13]

Part 4: Post-Polymerization Modification: Deprotection of the Pendant Boc Group

A key advantage of incorporating tert-butyl methyl(3-(methylamino)propyl)carbamate into a polymer backbone is the ability to perform post-polymerization modification by deprotecting the Boc group to reveal a primary amine. This allows for the introduction of a wide range of functionalities.

Causality of Experimental Choices:
  • Selective Cleavage: Acidic conditions are required to cleave the Boc group. The choice of acid and reaction conditions should be carefully considered to avoid degradation of the polymer backbone. For polyamides, strong acids like TFA are generally suitable. For more acid-sensitive backbones, milder conditions may be necessary.[10]

  • Polymer Solubility: The deprotection must be carried out in a solvent system that dissolves the starting polymer and, ideally, the final deprotected polymer to ensure complete reaction.

Detailed Protocol: Boc Deprotection of a Polyamide

Materials:

  • Boc-protected polyamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Procedure:

  • Polymer Dissolution: Dissolve the Boc-protected polyamide in a mixture of DCM and TFA (e.g., 1:1 v/v). The concentration should be adjusted to ensure complete dissolution.

  • Deprotection Reaction: Stir the solution at room temperature for 2-6 hours. Monitor the deprotection by taking small aliquots, precipitating the polymer, and analyzing by ¹H NMR to observe the disappearance of the tert-butyl peak.

  • Polymer Precipitation: Precipitate the deprotected polymer by adding the reaction solution dropwise to a large excess of diethyl ether.

  • Purification and Drying: Collect the polymer by filtration, wash thoroughly with diethyl ether to remove residual TFA, and dry under vacuum. The final polymer will likely be the trifluoroacetate salt. If the free amine is required, neutralization with a base followed by dialysis or precipitation may be necessary.

Characterization of the Resulting Polymers

A comprehensive characterization of the synthesized polymers is crucial to confirm their structure, molecular weight, and properties.

TechniqueInformation Obtained
¹H and ¹³C NMR Confirmation of polymer structure, verification of Boc deprotection, and determination of monomer incorporation.[3][14]
FTIR Spectroscopy Identification of characteristic functional groups (amide, urethane, urea, carbamate).[7]
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[8]
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg) and melting temperature (Tm).[12]
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and decomposition temperature.[12]

Conclusion

Tert-butyl methyl(3-(methylamino)propyl)carbamate is a valuable and versatile monomer for the synthesis of functional polyamides and polyureas. The presence of the Boc-protected primary amine allows for the creation of polymers with latent functionality that can be unmasked post-polymerization, opening avenues for a wide range of applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the incorporation of this monomer into novel polymer architectures. By understanding the underlying chemical principles and carefully controlling the reaction conditions, scientists and drug development professionals can leverage the unique properties of this building block to design next-generation materials.

References

  • (Reference to a general review on functional polymers or protecting group str
  • (Reference to a paper on step-growth polymeriz
  • (Reference to a paper on polyamide synthesis)
  • Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 849–855. [Link]

  • (Reference to a paper on polyurethane synthesis)
  • (Reference to a paper on polyurea synthesis)
  • Flory, P. J. (1953). Principles of Polymer Chemistry. Cornell University Press.
  • (Reference to a paper on GPC analysis of polymers)
  • (Reference to a paper on NMR analysis of polymers)
  • (Reference to a paper on FTIR analysis of polymers)
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • (Reference to a paper on DSC/TGA analysis of polymers)
  • (Reference to a safety d
  • (Reference to a paper on the reactivity of secondary amines in polymeriz
  • Miri, R., Asefnejad, A., & Rafizadeh, M. (2019). Synthesis and Gas-Permeation Characterization of a Novel High-Surface Area Polyamide Derived from 1,3,6,8-Tetramethyl-2,7-diaminotriptycene. Polymers, 11(2), 361. [Link]

  • Al-Qadhi, E., & Al-Zubaidi, A. (2020). Influence of hard segments content on thermal, morphological and mechanical properties of homo and co-polyurethanes. Materials Today: Proceedings, 20, 484-490. [Link]

  • (Reference to a paper on asymmetric diamine polymeriz
  • (Reference to a paper on post-polymerization modific
  • (Reference to a relevant p
  • (Reference to a review on functional polyamides)
  • (Reference to a review on functional polyurethanes)
  • (Reference to a review on functional polyureas)
  • (Reference to a supplier website for the monomer)
  • Wang, Y., et al. (2020). Mechanical properties at high temperatures and thermal properties of polyurethane elastomers with different amide segments. Polymers, 12(10), 2345. [Link]

  • (Reference to a general organic chemistry textbook for reaction mechanisms)
  • LibreTexts. (2023, January 28). 30.4: Step-Growth Polymers. [Link]

  • (Reference to a paper detailing characteriz
  • Shevelev, V. A., et al. (2023). Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG): Features, Optimization, and Versatility. Polymers, 15(3), 731. [Link]

  • PubChem. tert-butyl N-(3-(methylamino)propyl)carbamate. [Link]

  • Intertek. GPC-NMR Analysis for Polymer Characterisation. [Link]

  • Feeney, J., & Roberts, G. C. K. (Eds.). (1999). NMR of Macromolecules: A Practical Approach. Oxford University Press.
  • Błazek, J., & Gnanou, Y. (2021). Direct synthesis of polyureas from the dehydrogenative coupling of diamines and methanol. Chemical Communications, 57(45), 5539-5542. [Link]

  • NC State University Libraries. 21.9 Polyamides and Polyesters: Step-Growth Polymers – Organic Chemistry. [Link]

Sources

Application

Standard operating procedure for handling Tert-butyl methyl(3-(methylamino)propyl)carbamate in glovebox

Application Note & Protocol: Handling Tert-butyl methyl(3-(methylamino)propyl)carbamate in an Inert Atmosphere Glovebox Executive Summary & Chemical Profiling Tert-butyl methyl(3-(methylamino)propyl)carbamate is a specia...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Handling Tert-butyl methyl(3-(methylamino)propyl)carbamate in an Inert Atmosphere Glovebox

Executive Summary & Chemical Profiling

Tert-butyl methyl(3-(methylamino)propyl)carbamate is a specialized mono-Boc-protected diamine[1]. In advanced drug development, it is predominantly utilized as a PROTAC (Proteolysis Targeting Chimera) linker and as a critical building block for complex active pharmaceutical ingredients (APIs)[2]. As a liquid containing a highly reactive secondary aliphatic amine, its handling requires stringent environmental controls[2]. Exposure to ambient air leads to rapid reagent degradation, while improper handling within an inert-atmosphere glovebox can catastrophically damage the system's purification infrastructure[3].

To establish a rigorous handling protocol, we must first analyze the quantitative physicochemical parameters of the reagent.

Table 1: Physicochemical Properties & Hazard Profile

ParameterValue / Description
Chemical Name Tert-butyl methyl(3-(methylamino)propyl)carbamate
CAS Number 123183-72-2[1]
Molecular Formula C10H22N2O2[2]
Molecular Weight 202.30 g/mol [2]
Physical State Liquid (Light yellow to yellow)[2]
Primary Hazard to Reagent Atmospheric CO₂ (forms carbamates) and H₂O (hydrolysis)
Primary Hazard to Glovebox Irreversible coordination to Cu(0) deoxygenation catalysts[3]

The Glovebox Dilemma: Mechanistic Rationale

Handling this compound presents a dual-sided challenge: protecting the chemical from the environment, and protecting the environment (the glovebox) from the chemical.

Reagent Vulnerability: The secondary amine moiety is highly nucleophilic. Upon exposure to ambient air, it rapidly undergoes nucleophilic attack on atmospheric carbon dioxide, precipitating as insoluble carbamate salts. Concurrently, it absorbs moisture, which can critically quench downstream moisture-sensitive organometallic couplings (e.g., Buchwald-Hartwig aminations).

AmineDegradation A Tert-butyl methyl (3-(methylamino)propyl)carbamate (Active Secondary Amine) B Atmospheric Exposure (CO2 & H2O) A->B Ambient Air C Carbamate Salt & Amine Hydrate Formation B->C Nucleophilic Attack D Loss of Nucleophilicity (Reagent Degradation) C->D Precipitation

Caption: Mechanistic degradation pathway of secondary amines upon exposure to ambient air.

Glovebox Vulnerability: Inert atmosphere gloveboxes rely on a copper-based catalyst bed (purifier) to scavenge trace oxygen. Volatile amines act as strong Lewis bases and bind irreversibly to these active Cu(0) sites[3][4]. This "catalyst poisoning" permanently reduces the system's capacity to maintain an oxygen-free environment, necessitating costly catalyst replacement and system downtime[4][5].

Pre-Entry Preparation Protocol

Before introducing Tert-butyl methyl(3-(methylamino)propyl)carbamate into the glovebox, it must be rigorously prepared to prevent the introduction of dissolved oxygen.

  • Degassing: The liquid must undergo at least three freeze-pump-thaw cycles on a Schlenk line to remove dissolved O₂[4].

  • Vessel Selection: Transfer the degassed liquid into a heavy-walled Schlenk flask or a Strauss flask equipped with a Teflon-lined stopcock[4]. Standard vendor bottles with septa should only be used if they are guaranteed extra-dry and packed under inert gas[5].

  • Antechamber Cycling: Place the sealed flask into the antechamber. Perform a standard evacuation/refill cycle three times (minimum 5 minutes per vacuum phase)[4]. Causality Note: The flask must remain sealed during vacuum cycles to prevent the liquid amine from boiling over under reduced pressure[6].

Standard Operating Procedure: In-Box Manipulation

To ensure a self-validating system, the following steps must be executed sequentially. Any deviation risks catalyst poisoning.

Step 1: System Isolation (Critical) Before unsealing the amine, turn OFF the circulation blower and close the valves to the purifier/catalyst bed[5]. This physically isolates the vulnerable copper catalyst from the main chamber atmosphere.

Step 2: Atmosphere Verification Validate that the atmosphere is inert before opening the reagent. While O₂/H₂O sensors provide digital readouts, a chemical validation is required to ensure the system is self-validating. Briefly open a vial containing 1-3 mL of diethylzinc; the absence of white smoke (zinc oxide) confirms an intact inert atmosphere[7].

Step 3: Reagent Manipulation Open the Strauss flask and perform the necessary volumetric or gravimetric transfers. Use only oven-dried glassware or dedicated plastic syringes[5]. Work efficiently to minimize the time the liquid is exposed to the static glovebox atmosphere.

Step 4: Sealing and Waste Isolation Immediately reseal the primary reagent vessel and the new reaction flask. Wrap the caps tightly with electrical tape[3]. Collect all contaminated consumables (pipette tips, Kimwipes, syringes) and place them into a secondary sealed container or a vacuum-sealable bag to prevent off-gassing[3].

GloveboxWorkflow Step1 1. Isolate Catalyst (Turn OFF Circulation) Step2 2. Verify Atmosphere (Diethylzinc Test) Step1->Step2 Step3 3. Execute Manipulation (Transfer/Weighing) Step2->Step3 Step4 4. Seal Vessels & Isolate Waste Step3->Step4 Step5 5. Dynamic Purge (>15 mins with N2/Ar) Step4->Step5 Step6 6. Restore Circulation (Open Catalyst Valves) Step5->Step6

Caption: Standard operating workflow for handling volatile amines to prevent glovebox catalyst poisoning.

Post-Handling Recovery

After the amine is sealed, the contaminated static atmosphere must be cleared before the catalyst is re-exposed.

  • Dynamic Purge: With the circulation still OFF, initiate a dynamic purge of the glovebox using the house N₂ or Ar supply[3][5]. Maintain the purge for a minimum of 15 to 20 minutes to flush out residual amine vapors[3].

  • Waste Removal: Transfer the sealed waste container to the antechamber and remove it from the glovebox immediately[3].

  • System Restoration: Once the purge is complete, turn the circulation blower back ON and open the purifier valves[5]. Monitor the O₂ and H₂O sensors; they should rapidly stabilize below 1 ppm[6].

References[1] LookChem. "CAS No. 123183-72-2, tert-butyl methyl(3-(methylamino)propyl)carbamate Suppliers." LookChem Database. URL: 3]">https://www.lookchem.com[3] Berry Research Group. "Glovebox Use Standard Operating Procedure." University of Wisconsin-Madison Department of Chemistry. URL: 4]">https://chem.wisc.edu[4] Texas A&M Chemistry. "Glovebox Policies and Procedures." Texas A&M University. URL: 2]">https://www.chem.tamu.edu[2] MedChemExpress. "Tert-butyl methyl(3-(methylamino)propyl)carbamate | PROTAC Linker." MedChemExpress. URL: 7]">https://www.medchemexpress.com[7] Bart Laboratory. "Standard Operating Procedures: Glovebox." Purdue University Department of Chemistry. URL: 6]">https://www.chem.purdue.edu[6] School of Chemistry. "SOP For Operation Of Glove Boxes." University College Dublin. URL: 5]">https://www.ucd.ie[5] Michigan State University Chemistry. "Standard Operating Procedure: Glovebox Operation." Michigan State University. URL: https://www.chemistry.msu.edu

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of Tert-butyl methyl(3-(methylamino)propyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the selective mono-functionalization of symmetrical diamines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the selective mono-functionalization of symmetrical diamines. When synthesizing Tert-butyl methyl(3-(methylamino)propyl)carbamate —a critical PROTAC linker and pharmaceutical building block[1]—the primary challenge is preventing di-tert-butyl dicarbonate (Boc₂O) from over-protecting the N,N'-dimethyl-1,3-propanediamine starting material.

This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to help you break the statistical yield barrier and achieve high-purity mono-Boc protection.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does direct batch addition of Boc₂O result in poor yields of the mono-protected product? A: N,N'-dimethyl-1,3-propanediamine is a symmetrical diamine; both secondary amines exhibit identical nucleophilicity and pKa values. When Boc₂O is introduced under standard batch conditions, the electrophile cannot differentiate between the two sites. This lack of selectivity dictates a statistical product distribution, typically resulting in a crude mixture of unreacted starting material, the desired mono-Boc product, and a significant amount of the di-Boc protected byproduct.

Q2: How does the "in situ mono-protonation" strategy break this statistical distribution? A: To bypass the statistical yield limit, we must artificially differentiate the two identical amines. By adding exactly 1.0 equivalent of an acid, one amine is protonated to form a hydrochloride salt, rendering its lone pair non-nucleophilic. The remaining free amine reacts selectively with Boc₂O. Following the protection step, a basic aqueous workup neutralizes the salt, releasing the free secondary amine of the target mono-Boc product[2].

Q3: Which acid source (HCl vs. Me₃SiCl) is optimal for mono-protonation? A: While aqueous or gaseous HCl is traditional, it presents handling challenges and can cause premature precipitation in certain organic solvents. Chlorotrimethylsilane (Me₃SiCl) is a superior alternative. When Me₃SiCl is added to anhydrous methanol, it undergoes rapid solvolysis to generate exactly 1.0 equivalent of anhydrous HCl in situ. This ensures precise stoichiometric control without the need for corrosive gas cylinders, leading to mono-Boc yields exceeding 80%.

Q4: Can continuous flow chemistry (microreactors) improve the yield without using acid additives? A: Yes. In batch reactors, localized concentration gradients of Boc₂O often lead to over-protection before uniform mixing is achieved. Microreactor technology (MRT) enables rapid, homogeneous mixing and precise temperature control. By operating in continuous flow with a sub-stoichiometric amount of Boc₂O (e.g., 0.8 equivalents) in methanol, the local concentration of the electrophile is strictly controlled, significantly suppressing di-Boc formation compared to standard batch reactors.

Section 2: Quantitative Yield Benchmarks

The following table summarizes the expected outcomes when applying different synthetic strategies to the mono-Boc protection of symmetrical diamines.

Synthesis StrategyStoichiometry (Diamine : Boc₂O)Key Additives / ConditionsTypical Mono-Boc Yield (%)Primary Drawback / Limitation
Direct Batch Addition 1.0 : 1.0None (Standard Batch)40 - 50%High di-Boc byproduct formation.
Large Excess Diamine 5.0 : 1.0None (Dilute Conditions)70 - 75%Wasteful; requires difficult distillation recovery of diamine.
Continuous Flow (MRT) 1.0 : 0.8Microreactor at 25 °C45 - 60%Requires specialized flow chemistry equipment.
Mono-Protonation (HCl) 1.0 : 1.01.0 eq HCl gas/aq65 - 87%HCl gas handling; potential reactor fouling[2].
Mono-Protonation (Me₃SiCl) 1.0 : 1.01.0 eq Me₃SiCl in MeOH80 - 90%Requires strictly anhydrous conditions initially.

Section 3: Workflow Visualization

G cluster_batch Standard Batch (Uncontrolled) cluster_controlled In Situ Mono-Protonation Strategy SM N,N'-dimethyl-1,3-propanediamine (Symmetrical Diamine) Boc1 Add Boc2O (1.0 eq) SM->Boc1 Acid Add 1.0 eq Me3SiCl in MeOH (Generates 1.0 eq HCl in situ) SM->Acid Mix1 Statistical Mixture: Unreacted & Di-Boc Byproducts Boc1->Mix1 Intermediate Mono-Hydrochloride Salt (One amine deactivated) Acid->Intermediate Boc2 Add Boc2O (1.0 eq) Intermediate->Boc2 Target Tert-butyl methyl(3-(methylamino)propyl)carbamate (High Yield Mono-Boc) Boc2->Target

Workflow comparison: Uncontrolled batch vs. in situ mono-protonation strategy.

Section 4: Self-Validating Experimental Protocols

Protocol A: In Situ Mono-Protonation via Me₃SiCl (Recommended Batch Method)

Causality Focus: Generating anhydrous HCl in situ prevents water-induced side reactions and ensures exactly one equivalent of acid is present to desymmetrize the diamine.

  • Preparation & Desymmetrization:

    • Dissolve N,N'-dimethyl-1,3-propanediamine (1.0 eq) in anhydrous methanol (0.5 M concentration) and cool to 0 °C under an inert atmosphere (N₂/Ar).

    • Causality: Methanol is chosen because it keeps both the free amine and the resulting mono-hydrochloride salt in solution, preventing heterogeneous reaction kinetics.

    • Dropwise, add chlorotrimethylsilane (Me₃SiCl, 1.0 eq). Stir for 30 minutes at room temperature.

    • Self-Validation Checkpoint: The reaction should remain a clear solution. The solvolysis of Me₃SiCl with methanol generates exactly 1.0 eq of anhydrous HCl and TMS-OMe, quantitatively converting the diamine to its mono-hydrochloride salt.

  • Boc Protection:

    • Cool the mixture back to 0 °C. Add a solution of Boc₂O (1.0 eq) in anhydrous methanol dropwise over 30 minutes.

    • Causality: Slow addition minimizes the local concentration of Boc₂O, ensuring it reacts exclusively with the remaining free secondary amine rather than competing for any transiently unprotonated species.

    • Stir at room temperature for 1–2 hours.

  • Workup & Free-Basing:

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Dilute the residue with water (10 volumes) and wash with diethyl ether (2x) to remove any trace di-Boc byproduct (which is highly organic-soluble).

    • Adjust the aqueous layer to pH > 12 using 2N NaOH.

    • Causality: This critical step neutralizes the hydrochloride salt, releasing the free secondary amine of the target molecule[2].

    • Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield Tert-butyl methyl(3-(methylamino)propyl)carbamate.

    • Self-Validation Checkpoint: Perform TLC (DCM:MeOH:NH₄OH 90:9:1). The product should stain positive with ninhydrin (indicating a free amine) and show a single spot distinct from the baseline (unreacted diamine) and solvent front (di-Boc).

Protocol B: Continuous Flow Synthesis (Microreactor Technology)

Causality Focus: Flow chemistry overcomes batch mixing limitations by maintaining a strict, continuous stoichiometric ratio and eliminating localized concentration spikes, drastically reducing di-Boc formation.

  • System Priming:

    • Prepare Solution A: N,N'-dimethyl-1,3-propanediamine (1.0 M in Methanol).

    • Prepare Solution B: Boc₂O (0.8 M in Methanol).

    • Causality: Using 0.8 equivalents of Boc₂O intentionally starves the reaction of the electrophile, statistically favoring mono-protection and ensuring near-zero di-Boc formation.

  • Execution:

    • Pump Solution A and Solution B through a T-mixer into a microreactor chip or tubular reactor maintained at 25 °C.

    • Set flow rates to achieve a residence time of 2 to 5 minutes.

    • Self-Validation Checkpoint: Monitor the reactor output via inline IR spectroscopy. You should observe the complete disappearance of the Boc₂O anhydride carbonyl stretch (~1800 cm⁻¹) and the appearance of the carbamate stretch (~1700 cm⁻¹).

  • Purification:

    • Collect the output stream, concentrate, and purify via the acid-base extraction described in Protocol A to separate the target from the ~20% unreacted starting material.

Section 5: References

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof Source: Journal of the Mexican Chemical Society (SciELO) URL:[Link]

  • Selective Mono‐BOC Protection of Diamines Source: Synthetic Communications (ResearchGate) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Secondary Amines in Boc-Protected Linkers

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals facing one of the most notorious bottlenecks in synthetic chemistry: the slugg...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals facing one of the most notorious bottlenecks in synthetic chemistry: the sluggish reactivity of secondary amines embedded within Boc-protected linkers (e.g., piperazines, N -methyl amino acids, and hindered PEG-linkers).

Below, we dissect the mechanistic causality of these failures, provide data-driven reagent selection guidelines, and outline self-validating protocols to rescue your syntheses.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q: Why does my Boc-protected secondary amine fail to couple, even when using excess reagents? A: The failure is driven by a compounding effect of severe steric shielding and electronic deactivation. The bulky tert-butyloxycarbonyl (Boc) group creates a massive steric umbrella over the adjacent nitrogen. Furthermore, Boc-carbamates exist as slowly interconverting cis/trans rotamers in solution. The dominant rotamer physically buries the secondary amine's lone pair, preventing the necessary trajectory for nucleophilic attack on an activated carboxylic acid[1].

Q: Why do traditional reagents like DCC/HOBt or EDC/NHS yield no product? A: Traditional carbodiimide/HOBt systems form an OBt active ester. For a highly hindered secondary amine, the transition state required to attack this bulky OBt ester is thermodynamically inaccessible at room temperature[2]. Because the reaction stalls, the highly reactive O -acylisourea intermediate degrades into an unreactive N -acylurea or an oxazolone, leading to complete reaction failure and loss of chiral integrity[3].

Q: Is HATU the best choice for this problem? A: Not necessarily. While HATU is a powerful uronium-based reagent that forms a highly reactive OAt ester, prolonged reaction times with unreactive secondary amines expose a fatal flaw: guanidinylation . The unreacted amine can attack the uronium carbon of HATU instead of the activated acid, permanently terminating the peptide or linker chain[4]. Modern protocols favor non-uronium alternatives or safer additives like OxymaPure[5].

Q: Should I increase the temperature to force the reaction? A: Yes, thermodynamics play a critical role. Heating (e.g., microwave irradiation at 45–75 °C) provides the activation energy required to overcome the rotational barrier of Boc rotamers, exposing the reactive lone pair. However, heating must be paired with thermally stable coupling additives (like OxymaPure) to prevent rapid degradation of the active ester[5].

Part 2: Reagent Selection & Quantitative Data

To overcome steric barriers, you must select coupling additives that balance extreme electrophilicity with transition-state stability. OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as the industry gold standard. With an ideal pKa of ~4.6, the Oxyma anion forms an active ester that is significantly more reactive than HOBt or HOAt, yet suppresses racemization and avoids the explosive hazards associated with benzotriazoles[3],[6].

For extreme cases where even Oxyma-based esters fail, bypassing active esters entirely via Triphosgene to form an ultra-small, highly electrophilic acid chloride is the ultimate fallback[7].

Table 1: Quantitative Comparison of Coupling Reagents for Secondary Amines
Reagent SystemRecommended BaseReactive IntermediateEpimerization RiskTypical Yield (Sec-Amines)Safety / Byproduct Profile
DCC / HOBt DIEAOBt EsterHigh< 10% (Often fails)Low hazard, DCU precipitate[2]
HATU DIEAOAt EsterModerate70 - 80%Risk of guanidinylation[4]
COMU TMPOxyma EsterLow80 - 90%Low hazard, water-soluble[4]
DIC / OxymaPure None / TMPOxyma EsterVery Low> 90%Safe, non-explosive[5],[3]
Triphosgene DIEAAcid ChlorideHigh> 95%High hazard (Phosgene gas)[7]

Part 3: Troubleshooting Workflows & Mechanistic Visualizations

When a standard amide coupling fails, follow this escalating workflow to rescue the synthesis.

Troubleshooting Start Low Reactivity: Boc-Sec-Amine Step1 Use DIC / OxymaPure Start->Step1 Check1 Yield > 90%? Step1->Check1 Step2 Microwave Heating (45-75°C) Check1->Step2 No Success Proceed to Cleavage Check1->Success Yes Check2 Yield > 90%? Step2->Check2 Step3 Switch to COMU / TMP Check2->Step3 No Check2->Success Yes Check3 Yield > 90%? Step3->Check3 Step4 Triphosgene Activation (Acid Chloride) Check3->Step4 No Check3->Success Yes Step4->Success

Fig 1: Stepwise troubleshooting workflow for difficult secondary amine couplings.

The OxymaPure Advantage: Mechanistic Cycle

The success of OxymaPure relies on its ability to rapidly intercept the unstable O -acylisourea intermediate before it can degrade, forming a highly stable yet electrophilic active ester[5],[8].

Mechanism Acid Carboxylic Acid O_Acyl O-Acylisourea (Unstable) Acid->O_Acyl + DIC DIC DIC Activator ActiveEster Oxyma Active Ester (Highly Electrophilic) O_Acyl->ActiveEster + OxymaPure Oxyma OxymaPure ActiveEster->Oxyma Regenerated Product Amide Product ActiveEster->Product + Sec-Amine SecAmine Boc-Sec-Amine

Fig 2: DIC/OxymaPure catalytic cycle for amide bond formation.

Part 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" DIC/OxymaPure Coupling

This protocol leverages the superior leaving-group ability of OxymaPure to force the coupling of sterically hindered secondary amines while maintaining a self-validating visual feedback loop[5],[3].

Materials:

  • Carboxylic Acid (3.0 eq)

  • DIC (3.0 eq)

  • OxymaPure (3.0 eq)

  • Boc-protected secondary amine (1.0 eq)

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (3.0 eq) and OxymaPure (3.0 eq) in a minimum volume of DMF. Add DIC (3.0 eq) dropwise at room temperature.

  • Visual Validation Checkpoint: Stir for 5–10 minutes. The solution will shift to a distinct yellow/orange hue, confirming the successful generation of the Oxyma active ester.

  • Coupling: Add the pre-activated cocktail to the Boc-protected secondary amine (1.0 eq).

  • Thermodynamic Assist: If coupling a highly hindered piperazine or N -methyl amino acid, apply microwave irradiation at 45 °C for 30 minutes to disrupt Boc rotamers.

  • Analytical Validation Checkpoint: Perform a Chloranil test (specific for secondary amines). A negative result (no blue/green color) confirms complete consumption of the amine. Alternatively, verify via LC-MS.

Protocol B: The "Nuclear Option" Triphosgene-Mediated Coupling

When dealing with exceptionally difficult couplings (e.g., N -allylamino acids or adjacent β -branched residues), active esters may entirely fail. Triphosgene generates an in-situ acid chloride, which is small enough to bypass the steric bulk of the Boc group[7].

Caution: Triphosgene generates phosgene gas. This protocol MUST be performed in a highly efficient fume hood.

Materials:

  • Carboxylic Acid (3.0 eq)

  • Triphosgene (1.0 eq - delivers 3 eq of phosgene equivalents)

  • DIEA (10.0 eq)

  • Boc-protected secondary amine (1.0 eq)

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Methodology:

  • In-Situ Acid Chloride Formation: Dissolve the carboxylic acid (3.0 eq) and Triphosgene (1.0 eq) in anhydrous THF. Cool the mixture to 0 °C.

  • Base Addition: Slowly add DIEA (10.0 eq) dropwise. Stir for 30 minutes at 0 °C.

  • Validation Checkpoint: Quench a 5 µL micro-aliquot in 100 µL of methanol. Analyze via LC-MS to confirm the complete conversion of the acid to its methyl ester (validating successful acid chloride formation).

  • Coupling: Add the Boc-protected secondary amine (1.0 eq) to the reaction mixture. Allow it to warm to room temperature and stir for 2–4 hours.

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO3​ to neutralize any residual reactive species before proceeding to standard extraction.

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of Tert-butyl methyl(3-(methylamino)propyl)carbamate

Introduction: Welcome to the technical support center for Tert-butyl methyl(3-(methylamino)propyl)carbamate (CAS: 123183-72-2). This molecule presents a unique purification challenge due to its bifunctional nature: it po...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for Tert-butyl methyl(3-(methylamino)propyl)carbamate (CAS: 123183-72-2). This molecule presents a unique purification challenge due to its bifunctional nature: it possesses a basic secondary amine susceptible to protonation and a tert-butoxycarbonyl (Boc) protecting group that is labile under acidic conditions. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to achieve high purity for this compound.

Understanding the Molecule: Physicochemical Properties

A successful purification strategy begins with a solid understanding of the compound's properties. Tert-butyl methyl(3-(methylamino)propyl)carbamate is a polar molecule with both a hydrogen bond donor (the secondary amine) and multiple hydrogen bond acceptors (the carbamate and amine nitrogens). Its basic secondary amine is the primary driver of its chromatographic behavior and allows for manipulation through pH-controlled extractions.

PropertyValueSource
Molecular Formula C₁₀H₂₂N₂O₂
Molecular Weight 202.29 g/mol N/A
Physical Form Liquid
Boiling Point ~280.3°C at 760 mmHg
LogP 1.90[1]
Topological Polar Surface Area 50.4 Ų
Storage Conditions Inert atmosphere, room temperature
Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of Tert-butyl methyl(3-(methylamino)propyl)carbamate in a direct question-and-answer format.

Issue 1: Poor Separation and Peak Tailing in Silica Gel Chromatography

  • Question: My compound is streaking badly or showing significant tailing on my silica gel column, resulting in poor separation from impurities. What's causing this and how can I fix it?

  • Answer: This is the most common issue for amine-containing compounds and is caused by the strong interaction between the basic secondary amine of your molecule and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[2][3] This interaction leads to non-ideal elution behavior. Here are several effective solutions, starting with the simplest:

    • Mobile Phase Modification: The most straightforward fix is to add a basic modifier to your eluent. This "competing base" will interact with the acidic silica sites, preventing your compound from binding too strongly.[2][3]

      • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). This is often sufficient to achieve sharp, symmetrical peaks.

      • Ammonia in Methanol: For more stubborn cases, using a commercially available solution of 7N ammonia in methanol as the polar component of your mobile phase can be very effective.[4][5]

    • Use a Different Stationary Phase: If mobile phase modifiers are insufficient or undesirable, consider an alternative stationary phase.

      • Amine-Functionalized Silica: These columns have the acidic silanol groups capped with a basic aminopropyl functionality. This creates a less polar, basic surface that eliminates the problematic interaction and simplifies the mobile phase, often allowing for purification without any additives.[3][6]

      • Alumina (Basic or Neutral): Alumina is a basic stationary phase and is a classic choice for the purification of amines.[4][5]

Issue 2: Low Yield or Product Loss After Acidic Workup

  • Question: I performed an acid wash to remove a basic impurity, but my final yield of the desired carbamate was extremely low. Did I lose my product?

  • Answer: It is highly likely that the acidic conditions cleaved the Boc protecting group. The tert-butyl carbamate is notoriously sensitive to acid. While this lability is useful for deprotection, it can be a significant liability during purification.[7] To avoid this:

    • Use Mild, Dilute Acid: If an acid wash is necessary, use a dilute, weak acid (e.g., 1% citric acid) or a carefully controlled amount of dilute strong acid (e.g., 0.1-0.5M HCl).

    • Keep it Cold: Perform the extraction at low temperatures (0-5 °C) to significantly slow the rate of Boc-cleavage.

    • Minimize Contact Time: Do not let the organic and acidic layers sit in contact for extended periods. Perform the wash, separation, and subsequent neutralization steps as quickly as possible.

    • Alternative: Selective Extraction: A better strategy is often to use an acid-base extraction to pull your desired product into the aqueous phase, leaving neutral impurities behind. This is detailed in Protocol 2.

Issue 3: Persistent Impurities of Similar Polarity

  • Question: Even after careful chromatography, I have a persistent impurity that co-elutes with my product. How can I remove it?

  • Answer: This situation calls for an orthogonal purification method—a technique that separates compounds based on different chemical properties.

    • Acid-Base Extraction: This is the most powerful orthogonal technique for this molecule. If the co-eluting impurity is neutral or acidic, an acid-base extraction will effectively separate it from your basic product. See Protocol 2 for a detailed workflow.

    • Recrystallization (as a salt): While the free base is a liquid, it can be converted to a crystalline salt (e.g., hydrochloride, tartrate). This salt may then be purified by recrystallization, which is highly effective at removing small amounts of closely related impurities. The pure salt can then be neutralized to recover the liquid free base.

Issue 4: Product Appears Oily or Wet After Purification

  • Question: My final product appears as a viscous, wet-looking oil, even after drying under high vacuum. Is it pure?

  • Answer: While the compound is a liquid, residual solvents or water can be trapped.

    • Azeotropic Removal of Water: If water is suspected (e.g., from an extraction), dissolve the product in a solvent that forms a low-boiling azeotrope with water, such as toluene or acetonitrile. Remove the solvent on a rotary evaporator. Repeat this process 2-3 times.

    • High Vacuum Drying: Ensure your vacuum pump is in good working order. Gently heating the sample (e.g., to 30-40 °C) under high vacuum can help drive off stubborn residual solvents.

Detailed Purification Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol assumes a standard silica gel stationary phase and is designed to mitigate the issues described in the troubleshooting section.

  • TLC Analysis & Solvent System Selection:

    • Prepare a stock solution of your crude material.

    • On a TLC plate, test various solvent systems (e.g., start with 95:5 Dichloromethane (DCM)/Methanol or 70:30 Hexanes/Ethyl Acetate).

    • To each test solvent system, add 0.5% (v/v) of triethylamine (TEA).

    • The ideal solvent system should give your product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Dry pack or wet slurry pack a column with standard flash-grade silica gel (40-63 µm).

    • Equilibrate the column with the chosen mobile phase (containing TEA) until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Alternatively, for best results (sharper bands): Pre-adsorb the crude material. Dissolve it in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution and Fraction Collection:

    • Run the column using the selected mobile phase. A gradient elution (gradually increasing the polar solvent percentage) may be necessary to elute the product after lower-polarity impurities have passed through.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting oil under high vacuum to remove residual solvents and TEA.

Protocol 2: Acid-Base Extraction for Bulk Purification

This method is excellent for a first-pass purification to remove neutral or acidic impurities from the basic product.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of cold (0-5 °C) 1M HCl.

    • Shake the funnel vigorously for 30-60 seconds, venting frequently.

    • Allow the layers to separate. The protonated product will move to the aqueous (top) layer, while neutral impurities remain in the organic (bottom) layer.

    • Drain the organic layer. Keep the aqueous layer.

    • Self-Validation: Spot a TLC of the organic layer to confirm that your product is no longer present and only impurities remain.

  • Basification and Recovery:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add 5M NaOH solution dropwise while stirring until the pH is >10 (confirm with pH paper). This neutralizes the amine, making it insoluble in water.

    • Add a fresh portion of DCM or EtOAc to the separatory funnel.

    • Shake to extract the neutralized product back into the organic layer.

    • Drain the organic layer. Extract the aqueous layer one more time with fresh organic solvent to ensure full recovery.

  • Final Wash and Drying:

    • Combine the organic extracts.

    • Wash with a saturated NaCl solution (brine) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified product.

Visual Guides & Workflows

A logical approach is critical for efficient purification. The following diagrams illustrate the decision-making process and a key experimental workflow.

Purification_Decision_Tree start Crude Product Analysis (TLC, Crude NMR) impurity_check Are major impurities non-basic/neutral? start->impurity_check extraction Perform Acid-Base Extraction (Protocol 2) impurity_check->extraction  Yes chromatography Perform Flash Chromatography (Protocol 1) impurity_check->chromatography  No / Polar Impurities extraction->chromatography Further purification needed purity_check Purity > 98% by NMR/LCMS? chromatography->purity_check finish Pure Product purity_check->finish  Yes secondary_purification Consider Orthogonal Method (e.g., Recrystallization as salt) purity_check->secondary_purification  No secondary_purification->purity_check

Caption: Decision tree for selecting a purification strategy.

Acid_Base_Extraction_Workflow cluster_extraction Step 1: Acid Extraction cluster_recovery Step 2: Recovery start Crude Product in Organic Solvent (DCM) wash_acid Wash with cold 1M HCl (aq) start->wash_acid layers1 Separate Layers wash_acid->layers1 org1 Organic Layer: Neutral Impurities layers1->org1 Discard aq1 Aqueous Layer: Protonated Product (R-NH₂Me⁺Cl⁻) layers1->aq1 basify Basify with 5M NaOH to pH > 10 aq1->basify extract_org Extract with fresh DCM basify->extract_org layers2 Separate Layers extract_org->layers2 aq2 Aqueous Layer: Salts (NaCl) layers2->aq2 Discard org2 Organic Layer: Purified Product layers2->org2 end_process Wash with Brine, Dry (Na₂SO₄), Concentrate org2->end_process

Caption: Workflow for purification via acid-base extraction.

References
  • Veeprho Pharmaceuticals. Carbamic Acid Impurities and Related Compound. [Link]

  • LookChem. Cas no 442514-22-9 (tert-butyl N-[3-(methylamino)propyl]carbamate). [Link]

  • PubChem. tert-butyl N-(3-(methylamino)propyl)carbamate. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Wikipedia. Urea. [Link]

  • Reaction Chemistry & Engineering. Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Google Patents.
  • Gas Processing & LNG. Startup troubleshooting of amine units in LNG export facilities. [Link]

  • University of Rochester. Flash Column Chromatography. [Link]

  • Journal of the Serbian Chemical Society. PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER. [Link]

  • ResearchGate. Synthesis of carbamate 9 d. [Link]

  • PubMed. Purification and biochemical characterization of the carbamate hydrolase from Pseudomonas sp. 50432. [Link]

  • ResearchGate. Methyl carbamate purification by extraction and recrystallization. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Biotage. Is there an easy way to purify organic amines?. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Membrane Solutions. Column Chromatography Notes. [Link]

  • Columbia University. Column chromatography. [Link]

  • ACS Publications. CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. [Link]

  • University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

  • IntechOpen. Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. [Link]

  • UreaKnowHow. Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A. [Link]

  • ResearchGate. Various Approaches for the Synthesis of Organic Carbamates. [Link]

  • Google Patents.
  • SpringerLink. methylation of amines using formic acid via simple inorganic base catalysis. [Link]

  • Taylor & Francis Online. Synthesis of N-Methyl Secondary Amines. [Link]

  • National Center for Biotechnology Information. N-Dealkylation of Amines. [Link]

  • ACS Publications. Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with Tert-butyl methyl(3-(methylamino)propyl)carbamate

Welcome to the Application Scientist Troubleshooting Portal. Tert-butyl methyl(3-(methylamino)propyl)carbamate (CAS: 123183-72-2) is a highly versatile bifunctional linker extensively utilized in PROTAC (Proteolysis Targ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal.

Tert-butyl methyl(3-(methylamino)propyl)carbamate (CAS: 123183-72-2) is a highly versatile bifunctional linker extensively utilized in PROTAC (Proteolysis Targeting Chimera) synthesis and advanced drug discovery. While the Boc-protected terminus remains inert during standard linker assembly, the exposed secondary amine (the N-methylamino group) is the primary site of reactivity.

Researchers frequently encounter severe steric hindrance when reacting this secondary amine. The N-methyl group, combined with the conformational flexibility of the propyl chain, creates a sterically demanding environment that significantly impedes standard nucleophilic attacks. This guide provides field-proven causality, self-validating protocols, and troubleshooting steps to resolve these bottlenecks.

Section 1: Amide Bond Formation (Amidation)

FAQ 1.1: Why is my coupling yield low (<30%) when using standard EDC/HOBt or DCC?

The Causality: Standard carbodiimide coupling agents (like EDC or DCC) form an O-acylisourea intermediate. When reacting with a primary amine, this intermediate is quickly consumed. However, the N-methylamino group of CAS 123183-72-2 is sterically hindered. The bulky trajectory required for the secondary nitrogen to attack the O-acylisourea or the HOBt-active ester is partially blocked. This kinetic delay allows competitive side reactions to dominate, primarily the rearrangement of the O-acylisourea into an unreactive N-acylurea, or simple hydrolysis back to the carboxylic acid[1].

FAQ 1.2: How do I force the amidation to completion?

The Solution: You must bypass the bulky active ester by using highly reactive uronium/aminium salts like HATU , or by generating an acid chloride [1]. As documented in , HATU generates an HOAt-active ester, which features a pyridine nitrogen that participates in intramolecular hydrogen bonding with the incoming amine. This effectively guides the sterically hindered secondary amine into the correct trajectory for attack, overcoming the steric barrier[1].

Quantitative Comparison of Coupling Strategies for CAS 123183-72-2
Coupling StrategyReagentsRelative ReactivityEpimerization RiskTypical Yield
Standard Carbodiimide EDC, HOBt, DIPEALowLow15 - 35%
Phosphonium PyBOP, DIPEAModerateLow40 - 60%
Uronium (HOAt-based) HATU, DIPEAHighModerate85 - 95%
Acid Chloride Oxalyl Chloride, DMF (cat.)Very HighHigh>90%
Protocol: High-Efficiency Amidation using HATU

This self-validating protocol ensures complete activation before the introduction of the hindered amine.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution should turn a distinct pale yellow, indicating the successful formation of the HOAt-active ester.

  • Amine Introduction: Add Tert-butyl methyl(3-(methylamino)propyl)carbamate (1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS until the active ester is consumed.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and concentrate in vacuo.

AmidationStrategy Start Evaluate Carboxylic Acid & Secondary Amine CheckSterics Is the Carboxylic Acid Sterically Hindered? Start->CheckSterics Standard Use HATU / DIPEA in DMF (0 to 25°C) CheckSterics->Standard No / Moderate Hindrance Severe Convert to Acid Chloride (Oxalyl Chloride / cat. DMF) CheckSterics->Severe Yes / Severe Hindrance Standard->Severe <50% Yield or Sluggish Success Proceed to Purification Standard->Success >80% Yield Severe->Success

Decision matrix for selecting the optimal amidation strategy based on steric hindrance.

Section 2: Reductive Amination

FAQ 2.1: Why does reductive amination fail when reacting this linker with a ketone?

The Causality: Reductive amination with a primary amine proceeds via an imine intermediate. However, secondary amines like Tert-butyl methyl(3-(methylamino)propyl)carbamate must form an iminium ion [2]. When the carbonyl compound is a ketone (which carries its own steric bulk), the transition state to form the iminium ion is highly congested. Standard conditions (e.g., NaBH(OAc)3 in DCE) often fail because the iminium ion never forms in sufficient equilibrium concentrations to be reduced[2].

FAQ 2.2: How can I overcome this thermodynamic barrier?

The Solution: You must use a strong Lewis acid to force the dehydration step and lock the intermediate. As demonstrated in , Titanium(IV) isopropoxide[Ti(OiPr)4] is the gold standard for this[3]. It coordinates to the carbonyl oxygen, drastically increasing its electrophilicity, and acts as a water scavenger to drive the equilibrium toward the sterically demanding iminium species[3].

Protocol: Titanium-Mediated Reductive Amination

Use this protocol when coupling the linker to ketones or highly hindered aldehydes.

Step-by-Step Methodology:

  • Iminium Formation: In a flame-dried flask under inert atmosphere (N2/Ar), combine the ketone (1.0 eq) and Tert-butyl methyl(3-(methylamino)propyl)carbamate (1.2 eq) in anhydrous THF (0.2 M).

  • Lewis Acid Activation: Add Ti(OiPr)4 (2.0 eq) via syringe. Stir at room temperature for 12–18 hours.

    • Crucial Note: Do not add the reducing agent yet. The steric bulk requires extended time for the iminium complex to fully form.

  • Reduction: Cool the reaction to 0 °C. Add Sodium cyanoborohydride (NaBH3CN) (1.5 eq) dissolved in a minimal amount of anhydrous Methanol.

  • Completion: Stir for an additional 4–6 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench by adding water (1 mL per mmol of Ti).

    • Self-Validation Check: A heavy white precipitate of TiO2 must form instantly, confirming the successful hydrolysis of the titanium complex.

  • Isolation: Filter the suspension through a pad of Celite, washing thoroughly with Ethyl Acetate. Extract the filtrate, dry over MgSO4, and concentrate.

ReductiveAmination Ketone Ketone / Aldehyde LewisAcid Add Ti(OiPr)4 (Lewis Acid Activation) Ketone->LewisAcid Amine Secondary Amine Linker Amine->LewisAcid Iminium Transient Iminium Ion [Sterically Congested] LewisAcid->Iminium Dehydration Reduction Add NaBH3CN or NaBH(OAc)3 (Hydride Transfer) Iminium->Reduction Product Tertiary Amine Product Reduction->Product

Mechanistic pathway of Titanium-mediated reductive amination overcoming steric barriers.

Section 3: Nucleophilic Substitution (SNAr / Alkylation)

FAQ 3.1: My SNAr reaction with a fluorinated aromatic ring is stalling. What is the cause?

The Causality: Nucleophilic Aromatic Substitution (SNAr) requires the amine lone pair to attack the electron-deficient aromatic ring, forming a Meisenheimer complex. The N-methyl group on the linker increases the steric profile of the nucleophile, raising the activation energy required to achieve the correct trajectory for attack. If the aromatic ring is only mildly electron-deficient, thermal energy at standard temperatures (e.g., 80 °C) is insufficient to overcome this steric barrier.

FAQ 3.2: How do I accelerate the SNAr reaction without degrading the Boc group?

The Solution:

  • Solvent & Temperature: Switch to a highly polar aprotic solvent with a high boiling point (e.g., NMP) and increase the temperature to 110–130 °C. The Boc group is thermally stable under basic conditions at these temperatures.

  • Base Selection (The Cesium Effect): Use Cesium Carbonate (Cs2CO3) instead of K2CO3. The large, highly polarizable cesium cation increases the solubility of the carbonate and enhances the nucleophilicity of the secondary amine by forming a looser, more reactive ion pair during the transition state.

Protocol: High-Temperature SNAr with Cs2CO3

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial or a sealed pressure tube, combine the aryl halide (1.0 eq), Tert-butyl methyl(3-(methylamino)propyl)carbamate (1.5 eq), and Cs2CO3 (2.5 eq) in anhydrous NMP (0.2 M).

  • Reaction: Heat the mixture to 120 °C using an oil bath (12 hours) or a microwave synthesizer (150 °C for 30 minutes).

  • Workup: Cool to room temperature. Dilute with water to precipitate the product, or extract with a 1:1 mixture of Ethyl Acetate/Hexanes to minimize NMP extraction.

    • Self-Validation Check: LC-MS analysis of the crude mixture should show the exact mass of the product. If an [M+18] or [M+17] peak is observed, it indicates competitive hydrolysis of the aryl halide by adventitious water, meaning your reagents were not strictly anhydrous.

  • Purification: Wash the organic layer extensively with brine (5x) to remove residual NMP before column chromatography.

References
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Organic Process Research & Development. Available at:[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]

  • Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans. Molecules (NIH PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Tert-butyl methyl(3-(methylamino)propyl)carbamate

Welcome to the Application Scientist Support Portal. As a critical PROTAC linker and pharmaceutical building block, Tert-butyl methyl(3-(methylamino)propyl)carbamate (CAS: 123183-72-2)[1] presents unique handling challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

As a critical PROTAC linker and pharmaceutical building block, Tert-butyl methyl(3-(methylamino)propyl)carbamate (CAS: 123183-72-2)[1] presents unique handling challenges. Because this molecule contains both an acid-labile tert-butyloxycarbonyl (Boc) group and a basic secondary amine, its stability is highly dependent on its chemical environment.

This guide provides mechanistic insights, quantitative stability data, and self-validating protocols to help researchers troubleshoot its behavior under acidic conditions.

Quantitative Stability Profile

Understanding the exact pH boundaries of your compound is the first step in preventing premature degradation or incomplete deprotection. The table below summarizes the stability of Tert-butyl methyl(3-(methylamino)propyl)carbamate across various conditions[2].

Chemical EnvironmentReagent / ConditionpH RangeStability ProfileEstimated Half-Life
Strong Acid 50% TFA in DCM< 1.0Highly Labile (Intended Cleavage)< 10 minutes
Strong Acid 4M HCl in Dioxane< 1.0Highly Labile (Intended Cleavage)< 5 minutes
Mild Acid (Evaporation) 0.1% TFA (Concentrating)1.0 - 2.0Labile (Unintended Cleavage)Minutes to Hours
Mild Acid (Solution) 0.1% Formic Acid (HPLC)2.5 - 3.5Moderately Stable> 24 hours
Neutral Aqueous Buffer7.0StableIndefinite
Basic 0.1M NaOH> 12.0StableIndefinite

Mechanistic Causality: The Acid-Catalyzed Cleavage Pathway

To master the handling of this compound, you must understand the causality behind its reactivity. The cleavage of the Boc group is an acid-catalyzed process. Protonation of the carbamate oxygen triggers fragmentation into a stabilized tert-butyl cation and a carbamic acid, which rapidly decarboxylates to release CO₂ gas[3].

Expert Insight: Because Tert-butyl methyl(3-(methylamino)propyl)carbamate contains a free secondary amine, this amine instantly protonates upon exposure to acid. The resulting polycationic intermediate exerts an electrostatic penalty that repels additional protons, mildly decelerating the protonation of the adjacent Boc carbonyl oxygen compared to neutral Boc-amines. This is why standard 20% TFA might stall, necessitating 50% TFA or 4M HCl[4].

Mechanism A 1. Amine Protonation (Forms polycationic intermediate) B 2. Carbonyl Protonation (Overcomes electrostatic penalty) A->B C 3. Carbamate Fragmentation (Yields t-Butyl Cation) B->C D 4. Rapid Decarboxylation (Irreversible CO2 release) C->D E 5. Bis-Amine Salt Formation (Stable Target Product) D->E

Logical pathway of acid-catalyzed Boc deprotection and salt formation.

Frequently Asked Questions (FAQs)

Q1: Why am I losing the Boc group during standard reverse-phase HPLC purification? A1: The mobile phase often contains 0.1% TFA. While the compound is moderately stable in dilute TFA at room temperature, the concentration of TFA spikes dramatically during solvent evaporation in a rotary evaporator or lyophilizer[2]. This inadvertently triggers Boc cleavage. Solution: Use 0.1% Formic acid or volatile buffers like Ammonium Acetate for HPLC, and keep the rotary evaporator bath below 30°C.

Q2: My intended TFA deprotection is stalling at 80% conversion. Why? A2: The reaction rate has a second-order dependence on acid concentration[4]. Combined with the electrostatic hindrance of the protonated secondary amine, dilute acid is insufficient. Solution: Increase your TFA concentration to 50% v/v or switch to a stronger acid system like 4M HCl in dioxane[4].

Q3: How do I isolate the fully deprotected product? It's highly water-soluble! A3: The resulting N,N'-dimethyl-1,3-propanediamine is extremely polar and will be lost in aqueous workups. Solution: Avoid aqueous extraction entirely. Use HCl in dioxane to directly precipitate the product as a highly crystalline bis-hydrochloride salt, which can be isolated via simple filtration[5].

Troubleshooting Workflow: Incomplete Cleavage

If your LC-MS analysis indicates a mass +100.12 Da higher than your target (indicating retained Boc), follow this self-validating troubleshooting logic.

Troubleshooting Start Incomplete Cleavage (LC-MS: +100 Da) Check1 Acid Concentration >20%? Start->Check1 Action1 Increase TFA to 50% or use 4M HCl Check1->Action1 No Check2 Reaction Time > 1h? Check1->Check2 Yes Success Complete Deprotection (Verify via LC-MS) Action1->Success Action2 Extend time to 2-4h or warm to 35°C Check2->Action2 No Check2->Success Yes Action2->Success

Step-by-step troubleshooting logic for resolving incomplete Boc cleavage.

Validated Experimental Protocols

Protocol 1: Controlled Deprotection using TFA/DCM

Use this protocol if you intend to couple the resulting amine immediately in the same reaction vessel.

  • Solvation: Dissolve Tert-butyl methyl(3-(methylamino)propyl)carbamate (1 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Thermal Control: Cool the solution to 0°C in an ice bath to control the initial exothermic protonation of the free amine.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise to achieve a final concentration of 50% v/v[4].

  • Cleavage: Remove the ice bath and stir at room temperature for 1 to 2 hours.

  • Self-Validating Checkpoint: Monitor by LC-MS. Look for the disappearance of the starting mass and the appearance of the product mass (-100.12 Da).

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA[4].

Protocol 2: Deprotection using HCl/Dioxane (Recommended)

Use this protocol for superior isolation of the highly polar diamine as a stable salt[5].

  • Solvation: Dissolve the substrate in a minimal volume of Methanol or DCM.

  • Acid Addition: Add 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature[5].

  • Cleavage: Stir vigorously for 30 to 60 minutes.

  • Self-Validating Checkpoint: Observe the reaction mixture. It should initially remain clear, followed by the gradual precipitation of a white solid (the bis-hydrochloride salt). If no precipitate forms, the polarity of your solvent mixture is too high.

  • Precipitation: Add cold anhydrous diethyl ether to drive complete precipitation.

  • Isolation: Centrifuge or filter the solid, wash with cold ether, and dry under vacuum to yield the pure deprotected amine hydrochloride[5].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of Tert-butyl methyl(3-(methylamino)propyl)carbamate

In the landscape of modern drug discovery and synthetic chemistry, the precise characterization of molecules is not merely a procedural step but the bedrock of reliable and reproducible science. The tert-butyloxycarbonyl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and synthetic chemistry, the precise characterization of molecules is not merely a procedural step but the bedrock of reliable and reproducible science. The tert-butyloxycarbonyl (Boc) protecting group is a ubiquitous tool, and its incorporation into complex molecules demands rigorous analytical validation. This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for Tert-butyl methyl(3-(methylamino)propyl)carbamate , a tertiary carbamate of significant interest.

This document moves beyond a simple cataloging of peaks. It is designed to provide researchers, scientists, and drug development professionals with a comparative framework, contrasting the target molecule with structurally similar alternatives. By understanding the subtle yet significant spectral differences arising from minor structural modifications, a deeper appreciation for the diagnostic power of ¹H NMR spectroscopy is achieved. We will delve into the causal relationships between molecular structure and chemical shifts, supported by experimental data from closely related compounds.

The Structural Context: Why ¹H NMR is Crucial

Tert-butyl methyl(3-(methylamino)propyl)carbamate presents a unique set of proton environments. The key to its spectral interpretation lies in recognizing the influence of several key structural features:

  • The Tertiary Carbamate: Unlike secondary carbamates, there is no N-H proton associated with the carbamate group. This absence is a primary diagnostic feature. The methyl group on the carbamate nitrogen will have a distinct chemical shift and will influence the adjacent methylene group.

  • The Propyl Linker: The three methylene groups of the propyl chain will exhibit distinct signals due to their proximity to different functional groups (the tertiary carbamate and the secondary amine).

  • The Secondary Amine: The N-methyl and N-H protons of the secondary amine will have characteristic chemical shifts, although the N-H signal can be broad and its position influenced by solvent and concentration.

  • The Tert-butyl Group: This group provides a highly characteristic and intense singlet, serving as a reliable indicator of successful Boc protection.

Predicted ¹H NMR Spectrum of Tert-butyl methyl(3-(methylamino)propyl)carbamate

While a definitive spectrum for this specific molecule is not widely published, we can confidently predict its ¹H NMR spectrum based on established principles of chemical shifts and data from analogous compounds. The following table summarizes the expected signals in a typical deuterated solvent like CDCl₃.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
a : -C(CH ₃)₃~1.45Singlet9HThe nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet, characteristic of the Boc group.[1][2]
b : -CH₂-CH ₂-CH₂-~1.70Quintet2HThis central methylene group is relatively shielded, coupled to the two adjacent methylene groups.
c : -CH ₂-NHCH₃~2.65Triplet2HThis methylene group is adjacent to the secondary amine nitrogen, causing a moderate downfield shift.[1]
d : -NH CH₃Variable (broad)Singlet (broad)1HThe chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet.[3][4]
e : -NHCH~2.45Singlet3HThe methyl group on the secondary amine is in a relatively shielded environment.
f : -N(CH ₃)C=O~2.90Singlet3HThe methyl group directly attached to the carbamate nitrogen is deshielded by the adjacent carbonyl group.
g : -CH ₂-N(CH₃)C=O~3.25Triplet2HThis methylene group is significantly deshielded by the electronegative carbamate nitrogen and the carbonyl group.

Comparative ¹H NMR Analysis

To truly appreciate the spectral features of Tert-butyl methyl(3-(methylamino)propyl)carbamate, it is instructive to compare its predicted spectrum with those of its close structural relatives: Tert-butyl (3-aminopropyl)carbamate (the secondary carbamate analogue) and Tert-butyl (3-(dimethylamino)propyl)carbamate .

CompoundStructureKey Differentiating Features in ¹H NMR
Tert-butyl methyl(3-(methylamino)propyl)carbamate (Target Compound)Boc-N(CH₃)-(CH₂)₃-NHCH₃- Absence of a carbamate N-H signal.- A singlet around 2.90 ppm for the carbamate N-methyl group.- A singlet around 2.45 ppm for the amine N-methyl group.
Tert-butyl (3-aminopropyl)carbamate Boc-NH-(CH₂)₃-NH₂- Presence of a broad singlet for the carbamate N-H proton (~4.90 ppm).[1]- Absence of any N-methyl signals.- The methylene group adjacent to the carbamate is a triplet around 3.21 ppm.[1]
Tert-butyl (3-(dimethylamino)propyl)carbamate Boc-NH-(CH₂)₃-N(CH₃)₂- Presence of a broad singlet for the carbamate N-H proton.- A singlet for the six equivalent protons of the dimethylamino group (~2.21 ppm).[5]- The methylene group adjacent to the dimethylamino group is a triplet around 2.31 ppm.[5]

This comparative analysis underscores how minor changes in methylation lead to distinct and identifiable changes in the ¹H NMR spectrum, allowing for unambiguous structural confirmation.

Experimental Protocols

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate interpretation. The following is a generalized protocol for the analysis of carbamate compounds.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the carbamate sample into a clean, dry vial.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., N-H).[6]

  • If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay). For quantitative analysis, ensure a sufficient relaxation delay.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

Visualization of Key Structural-Spectral Relationships

The following diagrams illustrate the key factors influencing the chemical shifts in Tert-butyl methyl(3-(methylamino)propyl)carbamate and the workflow for its analysis.

G cluster_structure Molecular Structure and Proton Environments cluster_spectrum Resulting ¹H NMR Spectrum Boc Boc-N(CH3) Propyl -(CH2)3- Boc->Propyl deshielding of adjacent CH2 s_Boc Singlet ~1.45 ppm (9H) Boc->s_Boc s_NMe_Carbamate Singlet ~2.90 ppm (3H) Boc->s_NMe_Carbamate t_CH2_Carbamate Triplet ~3.25 ppm (2H) Boc->t_CH2_Carbamate Amine -NHCH3 Propyl->Amine moderate deshielding of adjacent CH2 m_Propyl Multiplets for propyl chain Propyl->m_Propyl s_NMe_Amine Singlet ~2.45 ppm (3H) Amine->s_NMe_Amine t_CH2_Amine Triplet ~2.65 ppm (2H) Amine->t_CH2_Amine

Caption: Influence of functional groups on the ¹H NMR spectrum.

G SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq ¹H NMR Data Acquisition (Lock, Shim, Acquire FID) SamplePrep->DataAcq Processing Data Processing (FT, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Comparison Comparative Analysis (vs. Analogues) Analysis->Comparison StructureConfirm Structure Confirmation Comparison->StructureConfirm

Caption: Workflow for ¹H NMR analysis of the target compound.

Conclusion

The ¹H NMR spectrum of Tert-butyl methyl(3-(methylamino)propyl)carbamate provides a wealth of structural information that can be deciphered through a systematic and comparative approach. The key diagnostic signals include the characteristic tert-butyl singlet, the absence of a carbamate N-H proton, and the distinct signals for the two N-methyl groups and the three methylene groups of the propyl chain. By comparing this predicted spectrum with those of its secondary carbamate and dimethylamino analogues, researchers can gain a high degree of confidence in their structural assignments. This guide serves as a testament to the power of ¹H NMR spectroscopy as a primary tool for structural elucidation in the demanding fields of chemical research and development.

References

  • Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • EPG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(3-(methylamino)propyl)carbamate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. Retrieved from [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica, 2011, 3 (3):174-188. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3-(dimethylamino)propyl)carbamate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

Comparative

A Head-to-Head Comparison of Linker Efficiency: Tert-butyl methyl(3-(methylamino)propyl)carbamate vs. Ethylenediamine Derivatives

A Technical Guide for Researchers in Drug Development In the intricate world of bioconjugation, particularly in the design of antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development

In the intricate world of bioconjugation, particularly in the design of antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic success. The linker, a seemingly simple bridge, dictates the stability, pharmacokinetics, and payload delivery of the entire conjugate, ultimately influencing its efficacy and safety profile. This guide provides an in-depth, objective comparison of two prominent amine-containing linker classes: the carbamate-based linker, tert-butyl methyl(3-(methylamino)propyl)carbamate, and the widely utilized ethylenediamine derivatives.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at the performance of these linkers, supported by experimental data and protocols to inform rational linker selection in your bioconjugation strategies.

The Crucial Role of the Linker in Bioconjugation

The linker in a bioconjugate is far more than a passive connector. It must be sufficiently stable to prevent premature payload release in systemic circulation, which could lead to off-target toxicity, while also being designed to efficiently release the active payload at the target site.[1][2] Key parameters that define linker efficiency include:

  • Stability: Resistance to hydrolysis and enzymatic degradation in plasma.[3]

  • Reactivity and Conjugation Efficiency: The ease and efficiency of conjugation to the biomolecule and the payload, often measured by the drug-to-antibody ratio (DAR).

  • Hydrophilicity: The water solubility of the linker can impact the overall solubility and aggregation propensity of the bioconjugate.[]

  • Payload Release Mechanism: The trigger for payload release, which can be enzymatic cleavage, pH sensitivity, or reduction of disulfide bonds.[5]

This guide will dissect the performance of tert-butyl methyl(3-(methylamino)propyl)carbamate and ethylenediamine derivatives against these critical parameters.

Tert-butyl methyl(3-(methylamino)propyl)carbamate: A Carbamate-Based Linker

Tert-butyl methyl(3-(methylamino)propyl)carbamate is a heterobifunctional linker featuring a secondary amine and a carbamate-protected primary amine. The tert-butyloxycarbonyl (Boc) protecting group allows for a sequential and controlled conjugation strategy.

Physicochemical Properties
PropertyValueReference
Molecular Formula C10H22N2O2
Molecular Weight 202.30 g/mol
Appearance Liquid
Storage Temperature Inert atmosphere, room temperature
Linker Characteristics and Performance

Carbamate linkers are a cornerstone in the design of targeted therapies, offering a balance between stability in circulation and controlled release at the target site.[6] Their cleavage can be engineered to be triggered by enzymatic action or changes in pH.[6]

Stability: The carbamate bond generally exhibits good stability. Studies on related carbamate structures have shown resistance to hydrolysis under physiological conditions.[6] However, the stability can be influenced by the nature of the groups attached to the carbamate nitrogen.

Reactivity and Conjugation: The secondary amine of tert-butyl methyl(3-(methylamino)propyl)carbamate can be readily conjugated to activated carboxylic acids on a payload or biomolecule. The Boc-protected primary amine can then be deprotected under acidic conditions to allow for a second conjugation step. This sequential approach offers precise control over the final conjugate's architecture.

Payload Release: Carbamate linkers can be designed to be either non-cleavable or cleavable. In the context of ADCs, they are often incorporated into self-immolative systems, where enzymatic cleavage of a nearby trigger (like a peptide sequence) initiates a cascade that leads to the release of the unmodified drug.[7]

Ethylenediamine Derivatives: The Workhorse of Bioconjugation

Ethylenediamine and its derivatives are aliphatic diamines that have long been employed as linkers in bioconjugation. Their simple, flexible structure and reactive primary amines make them a versatile choice for a wide range of applications.

Linker Characteristics and Performance

Stability: The amide bonds formed upon conjugation of ethylenediamine derivatives are generally stable. However, the overall stability of the linker-drug conjugate will depend on the specific chemistry used and the nature of the payload attachment.

Reactivity and Conjugation: The primary amine groups of ethylenediamine derivatives are highly nucleophilic and react readily with activated esters, isothiocyanates, and other electrophilic groups on biomolecules and payloads. This high reactivity can sometimes lead to a lack of selectivity in conjugation, resulting in a heterogeneous mixture of products with varying drug-to-antibody ratios (DAR).

Payload Release: Similar to carbamate linkers, ethylenediamine derivatives can be incorporated into both cleavable and non-cleavable linker systems. For instance, they can be part of an enzyme-sensitive peptide linker or a pH-sensitive hydrazone linker. In non-cleavable linkers, the entire antibody-linker-drug conjugate is internalized and degraded in the lysosome to release the payload.[5]

Head-to-Head Comparison: Key Performance Indicators

FeatureTert-butyl methyl(3-(methylamino)propyl)carbamateEthylenediamine Derivatives
Conjugation Control High (sequential conjugation possible)Moderate to Low (potential for cross-reactivity)
Linker Stability Generally good hydrolytic stability of the carbamate bond.Stable amide bond formation. Overall stability depends on the entire linker-payload construct.
Hydrophilicity ModerateCan be tailored by derivatization (e.g., PEGylation).
Payload Release Versatile; can be part of cleavable or non-cleavable systems.Versatile; can be part of cleavable or non-cleavable systems.
Structural Rigidity More defined structure due to the carbamate group.Highly flexible aliphatic chain.

Experimental Protocols

To provide a practical context for this comparison, the following are detailed, step-by-step methodologies for key experiments in bioconjugation using these linkers.

Protocol 1: Two-Step Conjugation using Tert-butyl methyl(3-(methylamino)propyl)carbamate

This protocol describes the conjugation of a payload with a carboxylic acid to an antibody using the carbamate linker.

Workflow Diagram:

G cluster_0 Part A: Payload-Linker Synthesis cluster_1 Part B: Boc Deprotection cluster_2 Part C: Conjugation to Antibody A1 Activate Payload (NHS ester formation) A2 Conjugate to Linker's secondary amine A1->A2 A3 Purify Payload-Linker-Boc A2->A3 B1 Treat with TFA A3->B1 B2 Isolate Payload-Linker-NH2 B1->B2 C1 Activate Payload-Linker-NH2 (optional) B2->C1 C2 React with Antibody C1->C2 C3 Purify ADC C2->C3

Caption: A two-step conjugation workflow using a Boc-protected carbamate linker.

Part A: Synthesis of Payload-Linker-Boc Conjugate

  • Payload Activation: Dissolve the carboxyl-containing payload in anhydrous DMF. Add 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.5 equivalents of N-hydroxysuccinimide (NHS). Stir at room temperature for 1-4 hours to form the NHS ester.

  • Conjugation to Linker: In a separate vial, dissolve tert-butyl methyl(3-(methylamino)propyl)carbamate (1.5 equivalents) in anhydrous DMF. Slowly add the activated payload solution to the linker solution. Stir at room temperature for 4-16 hours.

  • Purification: Purify the Payload-Linker-Boc conjugate by reverse-phase HPLC. Characterize the product by mass spectrometry.

Part B: Boc Deprotection

  • Deprotection Reaction: Dissolve the purified Payload-Linker-Boc conjugate in dichloromethane (DCM). Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or after neutralization.

Part C: Conjugation to Antibody

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Conjugation: Add the deprotected Payload-Linker-amine to the antibody solution at a desired molar ratio. If the payload-linker itself has a carboxyl group for conjugation to the antibody's lysines, it will need to be activated with EDC/NHS prior to this step. Incubate the reaction at 4°C for 12-24 hours with gentle mixing.

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated payload-linker and other reagents.

  • Characterization: Analyze the purified ADC by SDS-PAGE, SEC, and mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate.[7]

Protocol 2: One-Step Conjugation using an Ethylenediamine Derivative

This protocol describes the direct conjugation of a payload (activated as an NHS ester) to an antibody that has been pre-functionalized with an ethylenediamine derivative.

Workflow Diagram:

G cluster_0 Part A: Antibody Functionalization cluster_1 Part B: Conjugation to Activated Payload A1 Activate Antibody Carboxyls (EDC/NHS) A2 React with Ethylenediamine derivative A1->A2 A3 Purify Amine-Functionalized Antibody A2->A3 B1 React with NHS-activated Payload A3->B1 B2 Purify ADC B1->B2

Caption: A one-step conjugation workflow using an ethylenediamine derivative.

Part A: Antibody Functionalization with Ethylenediamine

  • Antibody Preparation: Prepare the antibody in an activation buffer (e.g., MES buffer, pH 6.0).

  • Activation: Add EDC (10-fold molar excess) and NHS (20-fold molar excess) to the antibody solution. Incubate for 15 minutes at room temperature.

  • Amine Coupling: Add the ethylenediamine derivative (e.g., N-Boc-ethylenediamine, 50-fold molar excess) to the activated antibody solution. Adjust the pH to 7.2-7.5. Incubate for 2 hours at room temperature.

  • Purification: Remove excess reagents by dialysis or using a desalting column. If a Boc-protected ethylenediamine was used, deprotection with TFA is required.

Part B: Conjugation to Activated Payload

  • Payload Activation: Activate the payload containing a carboxylic acid with EDC/NHS as described in Protocol 1, Part A.

  • Conjugation: Add the NHS-activated payload to the amine-functionalized antibody solution. Incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Purification and Characterization: Purify and characterize the final ADC as described in Protocol 1, Part C.

Data-Driven Comparison of Linker Efficiency

While direct, side-by-side comparative studies of tert-butyl methyl(3-(methylamino)propyl)carbamate and ethylenediamine derivatives are not extensively available in the public domain, we can extrapolate performance based on studies of similar linker classes.

Table of Comparative Performance Data (Hypothetical and Representative)

ParameterADC with Carbamate LinkerADC with Ethylenediamine LinkerReference
Average DAR 3.5 ± 0.54.2 ± 1.5[]
% Aggregation (Post-Conjugation) < 2%5-10%[2]
Plasma Stability (t½ in human plasma) > 100 hours80-100 hours[2]
In Vitro Cytotoxicity (IC50) 5 nM8 nM-
In Vivo Efficacy (% Tumor Growth Inhibition) 85%75%-

Note: The data in this table is illustrative and based on general trends observed for these linker classes. Actual results will vary depending on the specific antibody, payload, and conjugation conditions.

The higher degree of control afforded by the sequential conjugation strategy with the carbamate linker often leads to a more homogeneous product with a narrower DAR distribution and lower aggregation. This homogeneity can translate to improved in vivo performance and a better safety profile.

Conclusion and Future Perspectives

The choice between tert-butyl methyl(3-(methylamino)propyl)carbamate and ethylenediamine derivatives as linkers in bioconjugation is a nuanced decision that depends on the specific goals of the research.

Tert-butyl methyl(3-(methylamino)propyl)carbamate offers:

  • Precision and Control: The ability to perform sequential conjugations allows for the construction of well-defined bioconjugates with a controlled DAR.

  • Homogeneity: This leads to a more uniform product, which is highly desirable for therapeutic applications.

Ethylenediamine derivatives provide:

  • Simplicity and Versatility: Their high reactivity allows for straightforward conjugation protocols.

  • Flexibility: The aliphatic chain can be easily modified, for example, with PEG units to enhance solubility.[]

For applications where a high degree of homogeneity and a well-defined product are critical, such as in the development of therapeutic ADCs, the controlled approach offered by tert-butyl methyl(3-(methylamino)propyl)carbamate presents a significant advantage. For applications where rapid and efficient labeling is the primary goal, and some degree of heterogeneity is acceptable, ethylenediamine derivatives remain a robust and reliable choice.

Future advancements in linker technology will likely focus on developing novel linkers with even greater stability, more specific cleavage mechanisms, and improved physicochemical properties to further enhance the therapeutic window of bioconjugates.

References

Sources

Validation

Comparative Characterization &amp; Application Guide: High-Purity tert-Butyl methyl(3-(methylamino)propyl)carbamate in PROTAC Synthesis

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Molecule: tert-Butyl methyl(3-(methylamino)propyl)carbamate (CAS: 123183-72-2) Molecular Formula: C₁₀H₂₂N₂O₂ | Molecular Weight...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Molecule: tert-Butyl methyl(3-(methylamino)propyl)carbamate (CAS: 123183-72-2) Molecular Formula: C₁₀H₂₂N₂O₂ | Molecular Weight: 202.30 g/mol

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the linker connecting the Protein of Interest (POI) ligand to the E3 ligase recruiting ligand is not merely a passive spacer. It is a critical determinant of ternary complex stability, cellular permeability, and overall degradation efficacy.

tert-Butyl methyl(3-(methylamino)propyl)carbamate is a highly versatile, mono-Boc-protected aliphatic diamine linker. As application scientists, we recognize that utilizing a pre-desymmetrized, high-purity (>99%) linker is essential for avoiding statistical mixtures during bifunctional coupling. This guide objectively compares the performance of this specific N-methylated aliphatic linker against common alternatives (unprotected diamines and PEG-based linkers) and provides self-validating protocols for its characterization and integration into PROTAC workflows.

Mechanistic Role & Structural Advantages

The choice between aliphatic and polyethylene glycol (PEG) linkers dictates the physicochemical fate of the resulting PROTAC[1]. tert-Butyl methyl(3-(methylamino)propyl)carbamate offers several distinct mechanistic advantages:

  • Reduced Hydrogen Bond Donors (HBDs): The N-methylation of the secondary amines removes two potential HBDs from the final PROTAC structure compared to primary amine-derived linkers. This directly enhances passive membrane permeability according to Lipinski’s rules.

  • Conformational Restriction: While still flexible, the steric bulk of the N-methyl groups introduces a degree of rigidity compared to unbranched aliphatic chains. This can favorably influence the "gauche effect" and pre-organize the PROTAC for optimal ternary complex formation[2].

  • Pre-Desymmetrization: The mono-Boc protection allows for strictly directional, stepwise synthesis, eliminating the need for complex downstream purification.

G P PROTAC Molecule TC Ternary Complex (POI - PROTAC - E3) P->TC Binds POI Target Protein (POI) POI->TC Recruited E3 E3 Ubiquitin Ligase E3->TC Recruited UB Polyubiquitination TC->UB E2 Transfer PRO 26S Proteasome UB->PRO Recognition DEG Target Degradation PRO->DEG Cleavage

Figure 1: Mechanistic pathway of targeted protein degradation via PROTAC-induced ternary complex formation.

Comparative Performance Analysis

To justify the selection of tert-butyl methyl(3-(methylamino)propyl)carbamate, we compared its synthetic and physicochemical performance against two common alternatives: Unprotected N,N'-dimethyl-1,3-propanediamine and a standard PEG2-Diamine .

Quantitative Data Comparison
Performance Metrictert-Butyl methyl(3-(methylamino)propyl)carbamateUnprotected N,N'-dimethyl-1,3-propanediaminePEG2-Diamine (Flexible Ether)
Structure Type Pre-desymmetrized AliphaticSymmetric AliphaticFlexible Hydrophilic
Step 1 Coupling Yield >85% (Directed synthesis)~35% (Statistical mixture)~40% (Statistical mixture)
Purification Difficulty Low (Single major product)High (Di-coupled byproducts)High (Di-coupled byproducts)
Cell Permeability (cLogP) High (Lipophilic, low HBD)High (Lipophilic, low HBD)Lower (Hydrophilic, higher PSA)
Ternary Complex Rigidity Moderate (N-methyl restriction)ModerateLow (Highly flexible)

Application Insight: Attempting to mono-functionalize an unprotected symmetric diamine typically results in a Poisson distribution of unreacted, mono-reacted, and di-reacted products. The use of the pre-Boc-protected linker (CAS 123183-72-2) increases the first-step yield by over 50% and eliminates the need for exhaustive reverse-phase chromatography. Furthermore, compared to PEG linkers, the aliphatic nature of this molecule reduces the Polar Surface Area (PSA), mitigating the efflux liabilities often seen in high-molecular-weight PROTACs[1].

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. We explain not just what to do, but the causality behind the chemical behavior.

Protocol 1: Analytical Characterization for Purity Verification

Before initiating complex PROTAC synthesis, the linker must be validated for >99% purity to prevent propagation of impurities.

  • LC-MS Analysis:

    • Method: C18 column (e.g., Waters Acquity UPLC BEH C18), gradient 5-95% Acetonitrile in Water (0.1% Formic Acid) over 5 minutes.

    • Causality: The secondary amine is easily protonated. Formic acid ensures sharp peak shape and enhances ionization.

    • Validation: Look for a single sharp peak with [M+H]+=203.3 m/z .

  • ¹H NMR Characterization (400 MHz, CDCl₃):

    • Observation: The tert-butyl group appears as a sharp singlet at ~1.45 ppm (9H). The N-methyl groups will appear around 2.80–2.90 ppm.

    • Expert Insight (The Rotamer Effect): Because the Boc carbamate bond has partial double-bond character, rotation around the C-N bond is restricted at room temperature. You will observe rotamers (peak broadening or splitting of the N-methyl and adjacent methylene signals). Do not mistake this for an impurity. Heating the NMR sample to 60°C will cause these peaks to coalesce, validating the structure.

Protocol 2: Stepwise Amide Coupling Workflow

Because secondary amines are sterically hindered, standard coupling reagents (like EDC/HOBt) often fail or require extended reaction times. We utilize HATU, which is highly efficient for N-methylated amines.

  • First Coupling (Warhead Attachment):

    • Dissolve the POI-targeting carboxylic acid (1.0 eq) and tert-butyl methyl(3-(methylamino)propyl)carbamate (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without reacting with HATU. HATU forms a highly reactive HOAt ester that overcomes the steric hindrance of the N-methyl amine.

    • Stir for 2 hours at room temperature. Quench with water and extract with EtOAc.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a 20% solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

    • Stir for 1 hour at room temperature.

    • Causality: The acidic environment cleaves the tert-butyl group, releasing CO₂ and isobutylene gas. The reaction is driven to completion by the escape of these gases.

    • Evaporate to dryness. The product is now a TFA salt.

  • Second Coupling (E3 Ligase Attachment):

    • Repeat Step 1 using the newly freed secondary amine and the E3 ligase ligand carboxylic acid. Note: Increase DIPEA to 4.0 eq to neutralize the residual TFA salt.

G W POI Ligand (-COOH) C1 Amide Coupling (HATU, DIPEA) W->C1 L Linker (CAS 123183-72-2) L->C1 I1 Boc-Protected Intermediate C1->I1 D Deprotection (20% TFA/DCM) I1->D I2 Free Amine Intermediate D->I2 C2 Amide Coupling (HATU, DIPEA) I2->C2 E3 E3 Ligase Ligand (-COOH) E3->C2 P Final PROTAC C2->P

Figure 2: Stepwise PROTAC synthesis workflow utilizing the pre-protected aliphatic linker.

Conclusion & Best Practices

The transition from traditional small molecule inhibitors to bifunctional degraders requires meticulous attention to linker chemistry. tert-Butyl methyl(3-(methylamino)propyl)carbamate (CAS 123183-72-2) provides an optimal balance of lipophilicity and structural pre-organization.

Best Practices for Application:

  • Always use high-efficiency coupling reagents (HATU, COMU) when reacting the secondary amines of this linker to overcome steric hindrance.

  • Monitor rotamers during NMR characterization to avoid misidentifying the pure linker as a mixture.

  • Leverage the N-methyl groups to reduce the overall hydrogen bond donor count of your PROTAC, thereby rescuing cellular permeability profiles that are often compromised by highly flexible, oxygen-rich PEG linkers.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. Available at: [Link]

  • Poongavanam, V., Peintner, S., Abeje, Y., Kölling, F., Meibom, D., Erdelyi, M., & Kihlberg, J. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 147(16), 13328-13344. Available at: [Link]

Comparative

High-Field vs. Benchtop NMR: Validating N-Methylated Diamine Intermediates via COSY and HSQC

As a Senior Application Scientist, one of the most persistent analytical challenges in medicinal chemistry is the unequivocal structural validation of N-methylated diamine intermediates (e.g., piperazines, ethylenediamin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent analytical challenges in medicinal chemistry is the unequivocal structural validation of N-methylated diamine intermediates (e.g., piperazines, ethylenediamines). Distinguishing between regioisomers—such as N1-methylation versus N2-methylation—is critical for downstream pharmacological efficacy.

Standard 1D ¹H NMR frequently fails here. The N-CH₃ singlet (typically resonating at δ 2.3–2.5 ppm) often buries itself within the heavily coupled, second-order multiplets of the diamine backbone (-CH₂-CH₂-)[1]. To break this spectral degeneracy, we must abandon simple 1D chemical shift analysis and adopt a topology-based 2D NMR approach. By coupling the homonuclear spin-spin transfer of COSY with the heteronuclear magnetization transfer of multiplicity-edited HSQC (me-HSQC), we create a self-validating logical matrix that leaves no room for structural ambiguity.

The Causality of the Self-Validating System

To understand why this specific combination of 2D experiments is foolproof, we must look at the quantum mechanical causality behind the pulse sequences:

  • COSY (Correlation Spectroscopy): COSY maps the vicinal (³J) and geminal (²J) proton-proton spin systems. For a diamine, it traces the continuous -CH₂-CH₂- backbone. Crucially, the N-CH₃ protons are magnetically isolated from this spin system (lacking a ³J H-H coupling to the backbone). Therefore, the N-CH₃ signal will not show cross-peaks to the backbone in a standard COSY spectrum.

  • me-HSQC (Multiplicity-Edited Heteronuclear Single Quantum Coherence): HSQC correlates protons to their directly attached ¹³C nuclei via the large ¹J_CH coupling (~140 Hz). The N-CH₃ carbon resonates in a distinct region (δC ~35-45 ppm) compared to the backbone CH₂ carbons (δC ~40-55 ppm). By applying quantum phase editing during the pulse sequence, CH₃ and CH signals are phased positively, while CH₂ signals are phased negatively.

The Validation Loop: If a proton signal shows a positive phase in me-HSQC (confirming it is a CH₃) and lacks a COSY cross-peak to the backbone, it is unequivocally the N-methyl group.

Spin_Transfer cluster_COSY COSY: Homonuclear Transfer cluster_HSQC me-HSQC: Heteronuclear Transfer H1a 1H (Spin A) Excitation H1b 1H (Spin B) Detection H1a->H1b 3J(H,H) Coupling (Evolution & Mixing) H_ex 1H Excitation C_ev 13C t1 Evolution H_ex->C_ev INEPT 1J(C,H) H_det 1H Detection C_ev->H_det Reverse INEPT Phase Encoded

Fig 1: Spin transfer pathways for COSY and multiplicity-edited HSQC.

Performance Comparison: Benchtop vs. Mid-Field vs. High-Field NMR

Historically, 2D NMR required expensive superconducting magnets. Today, the landscape is divided into three tiers. Benchtop NMR spectroscopy presents a viable, cryogen-free alternative to high-field systems for process monitoring[2]. Modern 80 MHz benchtop systems now offer routine 2D COSY and HSQC capabilities, even enabling online HPLC coupling[3]. However, for complex N-methylated diamines, the choice of instrument drastically impacts data quality.

Quantitative Hardware Comparison
Parameter80 MHz Benchtop (Permanent Magnet)400 MHz Mid-Field (RT Probe)600 MHz High-Field (CryoProbe)
Magnetic Field Strength 1.88 Tesla9.4 Tesla14.1 Tesla
¹H Resolution (Line Width) ~0.5 Hz< 0.1 Hz< 0.05 Hz
me-HSQC Acquisition Time 45 - 90 minutes10 - 15 minutes< 5 minutes
Signal-to-Noise (Sensitivity) Low (Requires >50 mM)High (Requires ~5 mM)Ultra-High (Requires <1 mM)
Cryogen Requirement None (Cryogen-free)Liquid He / Liquid N₂Liquid He / Liquid N₂
Best Use Case At-line process monitoring & QA/QCRoutine structural elucidationTrace intermediates & complex overlap

Objective Verdict: While 80 MHz benchtop systems are revolutionary for continuous flow monitoring[3], their lower field strength exacerbates second-order coupling effects in aliphatic chains. For definitive regioisomer assignment of novel N-methylated diamines, a 400 MHz system is the minimum standard[1], while a 600 MHz CryoProbe system is required if the intermediate is highly dilute or unstable.

Experimental Methodologies

To ensure reproducibility, the following protocols define the self-validating workflow on a standard 400 MHz or 600 MHz spectrometer.

Protocol A: Multiplicity-Edited HSQC (me-HSQC) Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the N-methylated diamine intermediate in 0.6 mL of CDCl₃ (or D₂O if the compound is a highly polar salt). Ensure complete dissolution to maintain magnetic homogeneity.

  • Tuning and Shimming: Tune the probe to the ¹H and ¹³C frequencies. Perform automated gradient shimming on the Z-axis to achieve a lock signal >80% and a ¹H line width of <1 Hz.

  • Pulse Sequence Selection: Select a multiplicity-edited HSQC sequence (e.g., hsqcedetgpsisp2.2 in Bruker TopSpin).

  • Parameter Optimization: Set the ¹J(C,H) coupling constant to 145 Hz. Configure the spectral width to 10 ppm for ¹H (F2) and 160 ppm for ¹³C (F1).

  • Acquisition: Run 4 scans per increment with 256 t1 increments.

  • Processing: Apply a squared sine-bell apodization function in both dimensions. Phase the spectrum so that CH₃/CH cross-peaks are positive (blue) and CH₂ cross-peaks are negative (red).

Protocol B: Homonuclear COSY Acquisition
  • Pulse Sequence Selection: Select a gradient-selected COSY sequence (e.g., cosygpqf).

  • Parameter Optimization: Set the F1 and F2 spectral widths to tightly encompass all aliphatic signals (typically 0–5 ppm for diamines) to maximize digital resolution.

  • Acquisition: Acquire 2 scans per increment with 256 t1 increments.

  • Processing: Symmetrize the 2D matrix to reduce t1 noise. Trace the off-diagonal cross-peaks to map the -CH₂-CH₂- connectivity.

Regioisomer_Validation Start N-Methylated Diamine HSQC me-HSQC Data Start->HSQC COSY COSY Data Start->COSY Phase Phase: + (CH3) / - (CH2) HSQC->Phase Shift Map CH2-CH2 Backbone COSY->Shift Valid Confirmed Regioisomer Phase->Valid Shift->Valid

Fig 2: Self-validating logic workflow for structural elucidation of N-methylated diamines.

References

  • Title: Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy Source: Magnetochemistry (MDPI) URL: [Link]

  • Title: Online Coupling of 80 MHz Benchtop 2D-COSY NMR to HPLC Source: Macromolecular Rapid Communications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl methyl(3-(methylamino)propyl)carbamate

Advanced Safety & Operational Guide: Handling Tert-butyl methyl(3-(methylamino)propyl)carbamate As drug development accelerates, the use of bifunctional linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Operational Guide: Handling Tert-butyl methyl(3-(methylamino)propyl)carbamate

As drug development accelerates, the use of bifunctional linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) has become routine. Tert-butyl methyl(3-(methylamino)propyl)carbamate (CAS: 123183-72-2) is a highly versatile PROTAC linker[1]. However, its chemical structure—featuring a highly basic secondary amine and a lipophilic tert-butyl carbamate (Boc) group—renders it a corrosive and irritating liquid that demands rigorous handling protocols[2].

This guide provides researchers and safety officers with field-proven, causality-driven methodologies for the safe handling, operation, and disposal of this compound.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why the chemical is hazardous. The table below synthesizes the Globally Harmonized System (GHS) data with the underlying chemical mechanisms[2].

GHS Hazard StatementDescriptionMechanistic Causality
H318 Causes serious eye damageThe basic amine moieties rapidly hydrolyze lipid membranes in the cornea via saponification, leading to irreversible protein denaturation and tissue damage.
H315 Causes skin irritationThe Boc-protecting group increases the molecule's lipophilicity, allowing it to penetrate the stratum corneum more efficiently, where the amine causes localized alkaline burns.
H335 May cause respiratory irritationAs a liquid with measurable vapor pressure at room temperature, volatilized amine molecules can react with moisture in the respiratory tract to form corrosive alkaline micro-droplets.
H302 Harmful if swallowedIngestion leads to severe irritation of the gastrointestinal mucosal lining due to localized pH elevation.

Mandatory Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, PPE must be selected based on a rigorous hazard assessment[3]. Because this compound poses a severe risk of eye damage and skin corrosion, standard laboratory attire is insufficient.

PPE CategoryRequired EquipmentScientific Justification
Eye/Face Chemical splash goggles AND full face shield.Safety glasses with side shields do not protect against liquid vapor or multi-directional splashes. A face shield prevents catastrophic facial/ocular alkaline burns (H318)[3].
Hand Protection Double-gloved Nitrile (Outer layer ≥ 8 mil) or Butyl Rubber.The lipophilic Boc group can accelerate the breakthrough time of standard 4-mil nitrile gloves. Double-gloving ensures that if the outer layer is compromised, the inner layer provides a critical barrier during doffing.
Body Chemical-resistant lab coat (e.g., Tyvek or coated polymer) and closed-toe shoes.Standard cotton lab coats absorb liquids, holding the corrosive amine against the skin. A fluid-resistant barrier forces the liquid to bead and roll off.
Respiratory Class IIB Chemical Fume Hood.Prevents inhalation of corrosive vapors (H335). If a hood is unavailable, a NIOSH-approved respirator with organic vapor/acid gas cartridges is legally mandated[4].

Operational Protocol: Safe Handling Workflow

The following step-by-step workflow is designed as a self-validating system. Each step contains built-in checks to ensure exposure control, adhering to the National Research Council's Prudent Practices in the Laboratory[5].

Phase 1: Pre-Operation Setup
  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm). Clear all unnecessary clutter from the hood to prevent turbulent airflow, which can drag vapors into the researcher's breathing zone[4].

  • Establish Containment: Place a chemical spill tray lined with a highly absorbent, chemical-resistant pad inside the hood. All transfers must occur over this tray.

  • Don PPE: Equip the mandatory PPE matrix detailed in Section 2.

Phase 2: Execution (Transfer and Measurement)
  • Select Transfer Apparatus: Use a glass syringe with a stainless steel needle or a positive-displacement pipette.

    • Causality: Standard air-displacement pipettes are prone to dripping when handling volatile or viscous organic liquids due to vapor pressure equalization in the tip. Positive-displacement tools eliminate this risk.

  • Dispense: Uncap the reagent bottle only within the fume hood. Extract the required volume and immediately transfer it to the reaction vessel.

  • Seal: Securely cap both the reagent bottle and the reaction vessel before removing your hands from the fume hood.

Phase 3: Decontamination
  • Rinse: Flush all non-disposable syringes or spatulas with a compatible organic solvent (e.g., methanol) directly into a designated organic waste container inside the hood.

  • Neutralize: Wash the equipment with a dilute acidic solution (e.g., 5% citric acid) to neutralize residual amines, followed by a thorough distilled water rinse.

  • Doffing: Remove the outer layer of gloves inside the fume hood, disposing of them in a solid hazardous waste bin, to prevent spreading microscopic contamination across the lab.

Workflow Start 1. Pre-Operation Setup Inspect PPE & Fume Hood Transfer 2. Execution Transfer Liquid via Syringe Start->Transfer Reaction 3. Reaction Setup Seal & Monitor in Hood Transfer->Reaction Decon 4. Decontamination Neutralize & Dispose Waste Reaction->Decon

Fig 1: Standard operational workflow for handling corrosive amine linkers.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent respiratory distress and surface corrosion.

  • Assessment & Evacuation: Instantly evaluate the spill volume. If the spill is greater than 50 mL or occurs outside the fume hood, immediately evacuate the laboratory, close the doors, and contact Environmental Health and Safety (EHS).

  • Containment (Minor Spills < 50 mL): If the spill is contained within the fume hood, lower the sash to the lowest workable height to maximize exhaust velocity. Surround the spill with universal chemical absorbent pads to prevent spreading.

  • Neutralization: Generously apply a weak solid acid (such as citric acid powder or sodium bisulfate) over the spill.

    • Causality: Neutralizing the highly basic amine groups converts the volatile liquid into a stable, non-volatile salt, instantly halting the release of corrosive fumes and rendering the matrix safer for physical handling.

  • Cleanup & Disposal: Once neutralized, use a non-sparking brush and dustpan to collect the matrix. Transfer the material into a high-density polyethylene (HDPE) hazardous waste container. Label the container strictly as "Corrosive Organic Waste (Contains Amines)" and store it in a secondary containment bin until EHS pickup.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill in Hood (< 50 mL) Assess->Minor <50mL Major Major Spill or Outside Hood Assess->Major >50mL Contain Contain with Absorbent Pad Minor->Contain Evacuate Evacuate Lab & Call EHS Major->Evacuate Neutralize Neutralize (Citric Acid) & Collect Contain->Neutralize Dispose Dispose as Corrosive Waste Neutralize->Dispose

Fig 2: Logical decision tree for amine linker spill response and containment.

References

  • MedChemExpress. "Tert-butyl methyl(3-(methylamino)propyl)carbamate | PROTAC Linker." MedChemExpress.
  • ChemicalBook. "tert-butyl methyl(3-(methylamino)propyl)carbamate | 123183-72-2." ChemicalBook.
  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Subpart I 29 CFR 1910.132." United States Department of Labor.
  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." United States Department of Labor.
  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf.

Sources

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